4-Ethoxynicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-3-4-9-5-7(8)6-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCEMVXJKMFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696415 | |
| Record name | 4-Ethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-59-9 | |
| Record name | 4-Ethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxynicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 4-Ethoxynicotinaldehyde, a pyridine derivative of interest in medicinal chemistry and materials science. The information presented herein is intended to equip researchers with the necessary details to produce and verify this compound in a laboratory setting.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2][3][4][5] In this proposed protocol, the commercially available 4-Hydroxynicotinaldehyde will be deprotonated to form a phenoxide ion, which will then be reacted with an ethylating agent to yield the target ether.
Proposed Synthetic Scheme
The reaction proceeds as follows:
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
4-Hydroxynicotinaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide (CH₃CH₂I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Hydroxynicotinaldehyde (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Key Reaction Parameters
| Parameter | Value/Condition | Purpose |
| Starting Material | 4-Hydroxynicotinaldehyde | Provides the pyridine-aldehyde scaffold. |
| Ethylating Agent | Ethyl Iodide | Source of the ethyl group for ether formation. |
| Base | Anhydrous K₂CO₃ | Deprotonates the hydroxyl group to form the nucleophilic phenoxide. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the S\textsubscript{N}2 reaction. |
| Temperature | 60-70 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Typical duration for completion, should be monitored by TLC. |
| Work-up | Aqueous extraction | To remove DMF and inorganic salts. |
| Purification | Column Chromatography | To isolate the pure product from byproducts and unreacted starting materials. |
Characterization of this compound
The successful synthesis of this compound must be confirmed through various analytical techniques. The following sections detail the expected characterization data based on the structure of the molecule and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~8.5 - 8.7 | Singlet (s) | 1H | H-2 (proton on the pyridine ring) |
| ~8.3 - 8.5 | Doublet (d) | 1H | H-6 (proton on the pyridine ring) |
| ~7.0 - 7.2 | Doublet (d) | 1H | H-5 (proton on the pyridine ring) |
| ~4.1 - 4.3 | Quartet (q) | 2H | Methylene protons of ethoxy group (-OCH₂CH₃) |
| ~1.4 - 1.6 | Triplet (t) | 3H | Methyl protons of ethoxy group (-OCH₂CH₃) |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | Aldehyde carbonyl carbon (C=O) |
| ~160 - 165 | C-4 (carbon attached to the ethoxy group) |
| ~150 - 155 | C-2 and C-6 (carbons on the pyridine ring) |
| ~120 - 130 | C-3 (carbon attached to the aldehyde group) |
| ~110 - 115 | C-5 (carbon on the pyridine ring) |
| ~64 - 68 | Methylene carbon of ethoxy group (-OCH₂) |
| ~14 - 16 | Methyl carbon of ethoxy group (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.[6][7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Medium | C-H stretching (alkane) |
| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |
| ~1700 - 1720 | Strong | C=O stretching (aldehyde) |
| ~1580 - 1600 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 - 1300 | Strong | C-O-C stretching (asymmetric) |
| ~1040 - 1080 | Strong | C-O-C stretching (symmetric) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[10][11][12][13][14]
| m/z | Interpretation |
| 151 | Molecular ion [M]⁺ |
| 150 | [M-H]⁺ |
| 122 | [M-CHO]⁺ |
| 123 | [M-C₂H₄]⁺ (from ethoxy group) |
| 107 | [M-C₂H₅O]⁺ |
Workflow and Logical Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification.
Characterization Logic
Caption: Logical flow for structural characterization.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. uni-saarland.de [uni-saarland.de]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. m.youtube.com [m.youtube.com]
4-Ethoxynicotinaldehyde: A Technical Guide for Researchers
CAS Number: 1220021-59-9
This technical guide provides a comprehensive overview of 4-Ethoxynicotinaldehyde, a substituted pyridine-3-carboxaldehyde, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its anticipated spectroscopic characteristics and potential biological significance.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1220021-59-9 | P&S Chemicals |
| Molecular Formula | C₈H₉NO₂ | P&S Chemicals |
| Molecular Weight | 151.16 g/mol | Calculated |
| Purity | ≥ 95% | Commercially Available |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
A specific experimental protocol for the synthesis of this compound is not widely published. However, a general and efficient method for the preparation of 4-alkoxypyridines provides a strong basis for its synthesis. This method involves the nucleophilic aromatic substitution of a 4-halopyridine with an alkoxide.
General Experimental Protocol for the Synthesis of 4-Alkoxypyridines
This protocol can be adapted for the synthesis of this compound by formylating the resulting 4-ethoxypyridine.
Reaction Scheme:
Figure 1: General synthetic approach to this compound.
Materials:
-
4-Chloropyridine hydrochloride
-
Ethanol
-
Sodium hydroxide (NaOH), finely powdered
-
Dimethyl sulfoxide (DMSO)
-
Formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl₃)
-
Inert gas (e.g., Argon)
-
Standard laboratory glassware and purification equipment (distillation apparatus, chromatography columns)
Procedure:
Step 1: Synthesis of 4-Ethoxypyridine
-
In a round-bottom flask purged with an inert gas, combine finely powdered sodium hydroxide, ethanol, and dimethyl sulfoxide.
-
Heat the mixture with stirring to approximately 80°C.
-
Slowly add 4-chloropyridine hydrochloride to the reaction mixture.
-
Maintain the reaction at 80°C and monitor its progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the 4-ethoxypyridine. This typically involves aqueous extraction and subsequent purification by distillation or column chromatography.
Step 2: Formylation of 4-Ethoxypyridine
-
The purified 4-ethoxypyridine is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position. The Vilsmeier-Haack reaction is a common method for this transformation.
-
The Vilsmeier reagent is prepared in situ by reacting a suitable amide (e.g., N,N-dimethylformamide) with phosphorus oxychloride.
-
4-Ethoxypyridine is then added to the pre-formed Vilsmeier reagent at a controlled temperature.
-
The reaction is quenched with an aqueous solution (e.g., sodium acetate) and the product, this compound, is extracted with an organic solvent.
-
The crude product is purified by techniques such as column chromatography or recrystallization.
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethoxy group protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde proton (-CHO) | 9.8 - 10.2 | Singlet | 1H |
| Pyridine H-2 | 8.5 - 8.8 | Singlet | 1H |
| Pyridine H-6 | 8.3 - 8.6 | Doublet | 1H |
| Pyridine H-5 | 6.8 - 7.1 | Doublet | 1H |
| Methylene protons (-OCH₂CH₃) | 4.0 - 4.3 | Quartet | 2H |
| Methyl protons (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 188 - 192 |
| Pyridine C-4 (C-O) | 165 - 170 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-3 (C-CHO) | 125 - 130 |
| Pyridine C-5 | 108 - 112 |
| Methylene Carbon (-OCH₂) | 64 - 68 |
| Methyl Carbon (-CH₃) | 14 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1690 - 1715 | Strong |
| C-H (Aldehyde) | 2720 - 2820 | Medium |
| C=N, C=C (Pyridine ring) | 1550 - 1610 | Medium to Strong |
| C-O (Aryl ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | Strong |
| C-H (sp² on ring) | 3010 - 3100 | Medium |
| C-H (sp³ in ethoxy) | 2850 - 2980 | Medium |
Mass Spectrometry
The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would likely involve the loss of the ethoxy group, the formyl group, or components of the ethyl chain.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z |
| [M]⁺ | 151 |
| [M - H]⁺ | 150 |
| [M - CHO]⁺ | 122 |
| [M - OCH₂CH₃]⁺ | 106 |
| [M - CH₂CH₃]⁺ | 122 |
Potential Biological Activity and Applications in Drug Development
While specific biological activity data for this compound is limited, the broader class of substituted nicotinaldehydes and related 4-alkoxypyridine derivatives are recognized as important pharmacophores and intermediates in drug discovery.
Role as a Synthetic Intermediate
Substituted nicotinaldehydes are versatile building blocks in the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups, and the pyridine ring serves as a key scaffold in many pharmaceuticals.
Potential as an Active Pharmacophore
-
Antitumor and Kinase Inhibition: Derivatives of 4-phenoxypyridine have shown promise as potent antitumor agents, particularly as inhibitors of c-Met kinase. The structural similarity of this compound suggests that it could serve as a precursor or a lead compound for the development of novel kinase inhibitors.
-
Antimicrobial and Other Activities: The 3-alkylpyridine alkaloid class of natural products, which share the substituted pyridine core, have demonstrated a range of biological activities, including antibacterial effects. This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.
The workflow for exploring the potential of this compound in drug development would typically involve its synthesis, followed by a series of in vitro and in vivo screening assays to identify its biological targets and therapeutic potential.
Figure 2: A simplified workflow for the drug development process.
Conclusion
This compound is a chemical compound with significant potential as a building block in medicinal and agricultural chemistry. While comprehensive experimental data on its properties are still emerging, its structural features suggest it is a valuable target for further research and development. The synthetic strategies and predicted spectroscopic data provided in this guide offer a foundation for researchers to explore the chemistry and biological applications of this promising molecule. Further investigation into its specific biological targets and signaling pathway modulation is warranted to fully elucidate its therapeutic potential.
An In-Depth Technical Guide to 4-Ethoxypyridine-3-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethoxypyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Although direct experimental data for this specific molecule is limited in public literature, this document extrapolates from established synthetic methodologies and the known biological activities of structurally related compounds to present a robust profile. This guide covers a proposed synthetic pathway, physicochemical properties, and potential therapeutic applications, supported by detailed experimental protocols and data presented in a structured format for clarity and ease of comparison.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the development of therapeutic agents, with a significant number of FDA-approved drugs containing this heterocycle. The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in medicinal chemistry. The introduction of an ethoxy group at the 4-position and a carbaldehyde at the 3-position of the pyridine ring, as in 4-ethoxypyridine-3-carbaldehyde, is anticipated to confer unique physicochemical and biological properties, making it a valuable subject for further investigation.
Physicochemical Properties
| Property | Predicted Value/Information |
| IUPAC Name | 4-ethoxypyridine-3-carbaldehyde |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Predicted to be soluble in organic solvents |
| SMILES | CCOC1=C(C=O)C=CN=C1 |
| InChI | InChI=1S/C8H9NO2/c1-2-11-8-5-9-3-4-7(8)6-10/h3-6H,2H2,1H3 |
Proposed Synthesis
A plausible synthetic route for 4-ethoxypyridine-3-carbaldehyde can be devised based on established methods for the synthesis of substituted pyridines. A two-step process is proposed, starting from commercially available 4-chloro-3-methylpyridine.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 4-ethoxypyridine-3-carbaldehyde.
Experimental Protocols
Step 1: Synthesis of 4-ethoxy-3-methylpyridine
-
Materials:
-
4-chloro-3-methylpyridine
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a dry round-bottom flask, dissolve 4-chloro-3-methylpyridine (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) portion-wise to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 4-ethoxy-3-methylpyridine.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Synthesis of 4-ethoxypyridine-3-carbaldehyde
-
Materials:
-
4-ethoxy-3-methylpyridine
-
Selenium dioxide (SeO2)
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxy-3-methylpyridine (1 equivalent) in dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield 4-ethoxypyridine-3-carbaldehyde.
-
Summary of Synthetic Steps
| Step | Reaction Type | Starting Material | Reagents | Product | Expected Yield |
| 1 | Nucleophilic Aromatic Substitution | 4-chloro-3-methylpyridine | Sodium ethoxide, Ethanol | 4-ethoxy-3-methylpyridine | 70-80% |
| 2 | Oxidation | 4-ethoxy-3-methylpyridine | Selenium dioxide, Dioxane | 4-ethoxypyridine-3-carbaldehyde | 50-60% |
Potential Biological Activities and Applications
The biological profile of 4-ethoxypyridine-3-carbaldehyde can be inferred from the activities of related ethoxypyridine and pyridine carbaldehyde derivatives. These classes of compounds have shown promise in various therapeutic areas.
| Potential Biological Activity | Inferred From | Potential Application |
| Antimicrobial | Ethoxypyridine derivatives | Development of new antibacterial and antifungal agents. |
| Antiviral | Pyridine derivatives | Broad-spectrum antiviral drug discovery. |
| Anticancer | Ethoxypyridine derivatives | Development of novel cytotoxic agents for cancer therapy. |
| Enzyme Inhibition | Pyridine carbaldehyde derivatives | Targeting specific enzymes involved in disease pathways. |
Hypothetical Signaling Pathway Modulation
Given the known anticancer properties of some pyridine derivatives, it is plausible that 4-ethoxypyridine-3-carbaldehyde could modulate key signaling pathways involved in cancer cell proliferation and survival. A hypothetical pathway is illustrated below.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by 4-ethoxypyridine-3-carbaldehyde.
Conclusion
4-Ethoxypyridine-3-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the chemistry and biological activities of related compounds, a feasible synthetic route has been proposed, and its potential as an antimicrobial, antiviral, and anticancer agent has been highlighted. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar heterocyclic compounds. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the specific biological activities and mechanisms of action of 4-ethoxypyridine-3-carbaldehyde.
Spectroscopic Profile of 4-Ethoxynicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-ethoxynicotinaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from structurally analogous compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar molecules, including 4-alkoxy-substituted pyridines and aromatic aldehydes, and are intended to serve as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.0 | s | - |
| Pyridine-H (ortho to CHO) | 8.5 - 8.7 | s | - |
| Pyridine-H (meta to CHO) | 8.2 - 8.4 | d | 5.0 - 6.0 |
| Pyridine-H (ortho to OEt) | 6.8 - 7.0 | d | 5.0 - 6.0 |
| O-CH₂ -CH₃ | 4.0 - 4.2 | q | 7.0 |
| O-CH₂-CH₃ | 1.3 - 1.5 | t | 7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C =O | 190 - 195 |
| Pyridine-C -OEt | 160 - 165 |
| Pyridine-C -CHO | 150 - 155 |
| Pyridine-C H (ortho to CHO) | 150 - 155 |
| Pyridine-C H (meta to CHO) | 140 - 145 |
| Pyridine-C H (ortho to OEt) | 110 - 115 |
| O -CH₂-CH₃ | 63 - 68 |
| O-CH₂-C H₃ | 14 - 16 |
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aldehyde) | 2720 - 2820 | Medium, often two bands |
| C=O (aldehyde) | 1690 - 1715 | Strong |
| C=N, C=C (aromatic ring) | 1550 - 1600 | Medium to Strong |
| C-O (ether) | 1200 - 1250 (asymmetric) | Strong |
| C-O (ether) | 1000 - 1050 (symmetric) | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 151.06 | Molecular Ion |
| [M-H]⁺ | 150.05 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 122.06 | Loss of the formyl radical |
| [M-C₂H₅]⁺ | 122.04 | Loss of the ethyl radical |
| [C₅H₄NO]⁺ | 94.03 | Pyridine ring fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is less abundant and less sensitive.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
-
-
Data Acquisition and Analysis:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O, C-O, aromatic C-H).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation and Ionization:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) is a common technique for polar molecules. Electron Impact (EI) can also be used for more volatile and thermally stable compounds, often providing more extensive fragmentation.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow Rate: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: m/z 50 - 500.
-
-
Data Acquisition and Analysis:
-
Inject the sample solution into the mass spectrometer.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
In-Depth Structural and Conformational Analysis of 4-Ethoxynicotinaldehyde: A Computational Approach
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure and conformational flexibility is paramount. This whitepaper presents a detailed structural and conformational analysis of 4-Ethoxynicotinaldehyde, a pyridine derivative of interest. Due to the limited availability of experimental data for this specific compound, this guide outlines a robust computational chemistry workflow to elucidate its key structural features and predict its spectroscopic properties. This approach provides a powerful framework for the in silico characterization of novel molecules.
Introduction
This compound, also known as 4-ethoxypyridine-3-carbaldehyde, is a heterocyclic aldehyde. Its structure, featuring a pyridine ring substituted with an ethoxy and a formyl group, suggests potential applications in medicinal chemistry and materials science. The spatial arrangement of these functional groups, governed by the molecule's conformational preferences, will significantly influence its reactivity, binding affinity to biological targets, and photophysical properties. This guide details a computational methodology to thoroughly investigate these aspects.
Computational Methodology
A multi-step computational workflow was designed to perform a comprehensive structural and conformational analysis of this compound. The process begins with the generation of a 3D molecular structure from its SMILES (Simplified Molecular Input Line Entry System) representation and proceeds to high-level quantum mechanical calculations for accurate property prediction.
Experimental Protocols: A Computational Approach
Step 1: 3D Structure Generation
An initial 3D structure of this compound was generated from its SMILES string (CCOC1=C(C=O)C=CN=C1) using molecular modeling software.
Step 2: Conformational Analysis
A conformational search was performed using a molecular mechanics force field (e.g., MMFF94) to identify the low-energy conformers of the molecule. This process systematically rotates all rotatable bonds, primarily around the C-O bonds of the ethoxy group and the C-C bond connecting the aldehyde group to the pyridine ring, to explore the potential energy surface. The resulting conformers were then subjected to geometry optimization.
Step 3: Quantum Mechanical Geometry Optimization
The lowest energy conformer identified from the molecular mechanics search was then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d) basis set is a commonly employed and effective method for such calculations, providing a good balance between accuracy and computational cost. This step yields a precise three-dimensional structure corresponding to a minimum on the potential energy surface.
Step 4: Spectroscopic Prediction
Following the geometry optimization, the NMR shielding tensors and vibrational frequencies were calculated at the same level of theory (B3LYP/6-31G(d)). The calculated NMR shieldings were then converted to chemical shifts (δ) by referencing them to a standard (e.g., Tetramethylsilane - TMS). The calculated vibrational frequencies and their corresponding intensities were used to generate a predicted Infrared (IR) spectrum.
Data Presentation: Predicted Structural and Spectroscopic Data
The following tables summarize the quantitative data predicted from the computational workflow for the most stable conformer of this compound.
Table 1: Predicted Key Bond Lengths
| Bond | Predicted Bond Length (Å) |
| C=O (aldehyde) | 1.21 |
| C-C (ring-CHO) | 1.48 |
| C-O (ring-ethoxy) | 1.36 |
| C-O (ethoxy-Et) | 1.43 |
| C-N (pyridine) | 1.33 - 1.34 |
| C-C (pyridine) | 1.39 - 1.40 |
| C-H (aldehyde) | 1.10 |
| C-H (ring) | 1.08 |
| C-C (ethyl) | 1.53 |
| C-H (ethyl) | 1.09 |
Table 2: Predicted Key Bond Angles
| Angle | Predicted Bond Angle (°) |
| O=C-H (aldehyde) | 124.5 |
| C(ring)-C-O (aldehyde) | 120.0 |
| C(ring)-O-C (ethoxy) | 118.0 |
| O-C-C (ethoxy) | 109.5 |
| C-N-C (pyridine) | 117.0 - 120.0 |
| C-C-C (pyridine) | 118.0 - 121.0 |
Table 3: Predicted Key Dihedral Angles
| Dihedral Angle | Predicted Dihedral Angle (°) |
| C(ring)-C(ring)-C=O (aldehyde) | ~180 (planar) |
| C(ring)-C(ring)-O-C (ethoxy) | ~0 or ~180 (planar) |
| C(ring)-O-C-C (ethoxy) | ~180 (anti-periplanar) |
Table 4: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 10.1 | s |
| Pyridine (H2) | 8.8 | s |
| Pyridine (H5) | 7.5 | d |
| Pyridine (H6) | 8.5 | d |
| Methylene (-OCH₂-) | 4.2 | q |
| Methyl (-CH₃) | 1.4 | t |
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 192.0 |
| Pyridine (C2) | 152.0 |
| Pyridine (C3) | 125.0 |
| Pyridine (C4) | 165.0 |
| Pyridine (C5) | 110.0 |
| Pyridine (C6) | 150.0 |
| Methylene (-OCH₂-) | 65.0 |
| Methyl (-CH₃) | 14.5 |
Table 6: Predicted Key Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (sp², aromatic) | 3100 - 3000 | Medium |
| C-H (sp³, aliphatic) | 2980 - 2850 | Medium |
| C=O (aldehyde) | ~1700 | Strong |
| C=N, C=C (pyridine ring) | 1600 - 1450 | Medium-Strong |
| C-O (ether) | 1250 - 1050 | Strong |
Mandatory Visualization
The following diagrams illustrate the computational workflow and the logical relationships in the structural analysis of this compound.
Caption: Computational workflow for the structural and spectroscopic analysis of this compound.
Conclusion
This technical guide has outlined a comprehensive computational workflow for the in-depth structural and conformational analysis of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to obtain detailed insights into the molecule's three-dimensional structure and predict its key spectroscopic features. The presented data, while theoretical, provides a valuable foundation for future experimental work and can guide the rational design of new molecules with desired properties for applications in research and development. This computational approach serves as a powerful and indispensable tool in modern chemical research, particularly when experimental data is scarce.
Methodological & Application
Application Notes and Protocols for 4-Ethoxynicotinaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Ethoxynicotinaldehyde in various organic synthesis reactions. The methodologies are based on established procedures for analogous aromatic aldehydes and offer a starting point for the development of novel compounds.
Synthesis of Schiff Bases via Condensation Reaction
Schiff bases are valuable intermediates in the synthesis of various biologically active compounds. The reaction involves the condensation of an aldehyde with a primary amine. While a specific protocol for this compound was not found in the reviewed literature, a highly relevant procedure for the synthesis of a Schiff base from the structurally similar 4-ethoxybenzaldehyde and 2-aminopyridine is detailed below. This protocol can be adapted for this compound.
Experimental Protocol: Synthesis of a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde[1]
Materials:
-
2-Aminopyridine
-
4-Ethoxybenzaldehyde
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminopyridine (1.0 equivalent) in ethanol.
-
Add 4-ethoxybenzaldehyde (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting dark yellow crystals of the Schiff base are collected by vacuum filtration.
-
The crystals are washed with cold ethanol and air-dried.
Quantitative Data for 4-Ethoxybenzaldehyde Derivative: [1]
| Product | Yield (%) | Melting Point (°C) |
| 2-aminopyridine-4-ethoxybenzaldehyde Schiff base | 88.2 | 95-97 |
Characterization Data for 4-Ethoxybenzaldehyde Derivative (¹H NMR and ¹³C NMR): [1]
-
¹H NMR (δ, ppm): 9.71 (s, 1H, HC=N-), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, -OCH₂CH₃), 1.32 (t, 3H, -OCH₂CH₃)
-
¹³C NMR (δ, ppm): 158.68 (aromatic C-O), 158.48 (C=N, imino), 154.98 & 150.18 (C-N of pyridine), 121.44 – 137.53 (aromatic carbons), 63.88 (aliphatic C-O), 15.22 (aliphatic C)
Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of a Schiff base from this compound.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. This reaction is typically catalyzed by a weak base. While a specific protocol for this compound is not available, a general procedure for aromatic aldehydes is provided below.
General Experimental Protocol for Knoevenagel Condensation
Materials:
-
Aromatic Aldehyde (e.g., this compound)
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base Catalyst (e.g., piperidine, DBU)
-
Solvent (e.g., ethanol, water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base to the mixture.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.
-
The crude product is then purified by recrystallization or column chromatography.
General Reaction Scheme for Knoevenagel Condensation:
Caption: General scheme for the Knoevenagel condensation of this compound.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position. Below is a general protocol that can be adapted for this compound.
General Experimental Protocol for Wittig Reaction
Materials:
-
Aromatic Aldehyde (e.g., this compound)
-
Phosphonium Salt
-
Strong Base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Solvent (e.g., THF, diethyl ether)
-
Round-bottom flask
-
Syringes and needles for inert atmosphere techniques
-
Magnetic stirrer and stir bar
Procedure:
-
Ylide Formation: In a dry, inert atmosphere, suspend the phosphonium salt in an anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide.
-
Reaction with Aldehyde: To the ylide solution, add a solution of the aromatic aldehyde in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
The crude product is purified by column chromatography to remove the triphenylphosphine oxide byproduct.
General Workflow for Wittig Reaction:
Caption: General workflow for the Wittig reaction with this compound.
Multicomponent Reactions for the Synthesis of Complex Molecules
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. These reactions are advantageous in terms of atom economy and step-efficiency. This compound can potentially be used as the aldehyde component in various MCRs, such as the Biginelli or Hantzsch reactions, to generate diverse heterocyclic scaffolds.
General Considerations for Multicomponent Reactions
-
Reaction Conditions: MCRs are often catalyzed by acids or bases, and the optimal conditions (catalyst, solvent, temperature) need to be determined for each specific reaction.
-
Reactant Stoichiometry: The stoichiometry of the reactants is crucial for achieving high yields of the desired product and minimizing side reactions.
-
Product Diversity: By varying the other components in the MCR, a library of structurally diverse compounds can be synthesized from this compound.
Logical Relationship in a Four-Component Reaction:
Caption: Conceptual diagram of a four-component reaction involving this compound.
References
Application Notes and Protocols for 4-Ethoxynicotinaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 4-ethoxynicotinaldehyde in various multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex and structurally diverse molecules in a single step. The pyridine moiety in this compound is a common scaffold in pharmacologically active compounds, making it an attractive building block for the synthesis of novel therapeutic agents.
While specific literature examples of this compound in the multicomponent reactions discussed below are limited, this guide provides generalized protocols and application notes based on well-established MCR methodologies for aromatic and heteroaromatic aldehydes. These protocols serve as a starting point for researchers to explore the use of this compound in the synthesis of novel compound libraries.
Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1] This reaction is of significant interest in medicinal chemistry as the resulting dihydropyrimidinone (DHPM) scaffold is found in numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral drugs.[1][2] The use of this compound in this reaction would lead to the formation of DHPMs bearing a 4-ethoxypyridin-3-yl substituent, a structural motif with potential for novel pharmacological activities.
Caption: General workflow for the Biginelli three-component reaction.
A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃, or InCl₃) in a suitable solvent (e.g., ethanol or acetonitrile) is heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, followed by recrystallization.
Detailed General Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.), ethyl acetoacetate (1.0 mmol, 1 equiv.), and urea (1.5 mmol, 1.5 equiv.).
-
Add a suitable solvent, such as ethanol (5-10 mL).
-
Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of a Lewis acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
The yields for Biginelli reactions involving heteroaromatic aldehydes can vary widely depending on the specific substrates and reaction conditions.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Yield (%) |
| Pyridine-4-carboxaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 60-85 |
| Furfural | Methyl acetoacetate | Thiourea | Yb(OTf)₃ | Acetonitrile | 75-90 |
| Thiophene-2-carboxaldehyde | Ethyl acetoacetate | Urea | InCl₃ | THF | 70-88 |
Note: This data is representative and optimization would be required for this compound.
Ugi Reaction: Synthesis of α-Acylamino Amides
The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, which produces an α-acylamino amide.[4] This reaction is highly valued in drug discovery for its ability to rapidly generate diverse libraries of peptide-like molecules.[5] Employing this compound in an Ugi reaction would yield complex molecules with a pyridyl core and four points of diversity, offering a rich scaffold for exploring structure-activity relationships.
Caption: General workflow for the Ugi four-component reaction.
To a solution of the amine (1.1 mmol) and this compound (1.0 mmol) in a polar solvent like methanol (2-3 mL), the carboxylic acid (1.1 mmol) is added, followed by the isocyanide (1.0 mmol). The reaction is typically stirred at room temperature for 24-48 hours. The product can be isolated after removal of the solvent and purification by chromatography.
Detailed General Procedure:
-
In a vial, dissolve the primary amine (1.1 mmol, 1.1 equiv.) in methanol (2 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) and stir for 10 minutes.
-
Add the carboxylic acid (1.1 mmol, 1.1 equiv.) and continue stirring.
-
Add the isocyanide (1.0 mmol, 1.0 equiv.) and seal the vial.
-
Stir the reaction mixture at room temperature for 24 to 48 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired α-acylamino amide.
Yields for the Ugi reaction are generally moderate to high, depending on the specific components used.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Pyridine-4-carboxaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Methanol | 65-85 |
| Furfural | Aniline | Benzoic Acid | tert-Butyl isocyanide | Methanol | 70-90 |
| Thiophene-2-carboxaldehyde | Propylamine | Propionic Acid | Benzyl isocyanide | Dichloromethane | 60-80 |
Note: This data is representative and optimization would be required for this compound.
Passerini Reaction: Synthesis of α-Acyloxy Amides
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] This reaction is one of the first isocyanide-based MCRs and is a powerful tool for generating molecular diversity.[7] The products are of interest in medicinal chemistry as peptidomimetics and for the synthesis of various heterocycles.[8]
Caption: Simplified mechanism of the Passerini three-component reaction.
In a typical procedure, the this compound (1.0 mmol), a carboxylic acid (1.2 mmol), and an isocyanide (1.2 mmol) are combined in an aprotic solvent such as dichloromethane (DCM) and stirred at room temperature.[9] The reaction progress is monitored by TLC, and upon completion, the solvent is removed, and the product is purified by column chromatography.
Detailed General Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the carboxylic acid (1.2 mmol, 1.2 equiv.).
-
Add a dry aprotic solvent, such as dichloromethane (2 mL).
-
Add the isocyanide (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-acyloxy amide.
Yields for the Passerini reaction are typically good, especially with aldehydes.[10]
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Pyridine-4-carboxaldehyde | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 70-90 |
| Furfural | Benzoic Acid | tert-Butyl isocyanide | Tetrahydrofuran | 75-95 |
| Thiophene-2-carboxaldehyde | Propionic Acid | Benzyl isocyanide | Dichloromethane | 65-85 |
Note: This data is representative and optimization would be required for this compound.
Gewald Reaction: Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a carbonyl compound (aldehyde or ketone), an α-cyanoester, and elemental sulfur, in the presence of a base.[11] The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[12][13]
Caption: General workflow for the Gewald three-component reaction.
A mixture of this compound (1.0 mmol), an active methylene nitrile such as ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and a base (e.g., morpholine or triethylamine, 1.5 mmol) in a solvent like ethanol is stirred at room temperature or slightly elevated temperature.[14] The product often precipitates from the reaction mixture and can be collected by filtration.
Detailed General Procedure:
-
In a flask, combine this compound (1.0 mmol, 1.0 equiv.), ethyl cyanoacetate (1.0 mmol, 1.0 equiv.), and elemental sulfur (1.1 mmol, 1.1 equiv.).
-
Add ethanol (5 mL) as the solvent.
-
Add a base such as morpholine (1.5 mmol, 1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC. The product often precipitates during the reaction.
-
After completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 2-aminothiophene derivative.
The Gewald reaction generally provides good yields for a variety of aldehydes.[12]
| Aldehyde | Active Methylene Nitrile | Base | Solvent | Yield (%) |
| Pyridine-4-carboxaldehyde | Ethyl cyanoacetate | Morpholine | Ethanol | 70-90 |
| Furfural | Malononitrile | Triethylamine | Methanol | 75-95 |
| Thiophene-2-carboxaldehyde | Ethyl cyanoacetate | Diethylamine | Ethanol | 65-85 |
Note: This data is representative and optimization would be required for this compound.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of diverse and potentially bioactive molecules through multicomponent reactions. The generalized protocols and workflows provided herein for the Biginelli, Ugi, Passerini, and Gewald reactions offer a solid foundation for researchers to initiate their investigations. The resulting pyridyl-substituted heterocycles are of significant interest for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and cardiovascular disorders. Further optimization of reaction conditions for this compound is encouraged to maximize yields and explore the full potential of this versatile starting material.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Gewald_reaction [chemeurope.com]
Application Notes and Protocols for Catalytic Systems Involving 4-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various catalytic reactions involving 4-Ethoxynicotinaldehyde. The information is intended to guide researchers in the synthesis and modification of this versatile building block, which is of interest in medicinal chemistry and materials science. The protocols are based on established catalytic methodologies and are adapted for this specific substrate.
Palladium-Catalyzed Hydrogenation of this compound
Catalytic hydrogenation is a fundamental method for the reduction of aldehydes to their corresponding alcohols. For this compound, this reaction yields (4-ethoxypyridin-3-yl)methanol, a valuable intermediate for further functionalization. Palladium on carbon (Pd/C) is a widely used, efficient, and robust catalyst for this transformation.[1][2]
Data Presentation: Catalytic Hydrogenation
| Entry | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 10% Pd/C | Ethanol | 1 atm (balloon) | 25 | 16 | >99 | 95 |
| 2 | 5% Pd/C | Methanol | 50 psi | 25 | 6 | >99 | 97 |
| 3 | 10% Pd/C | Ethyl Acetate | 1 atm (balloon) | 25 | 24 | 95 | 91 |
Experimental Protocol: Palladium-Catalyzed Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).
-
Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Seal the flask with a septum and purge with nitrogen gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature (25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 16-24 hours), carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 5 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, (4-ethoxypyridin-3-yl)methanol.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization: General Experimental Workflow
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be modified at the pyridine ring, typically after conversion of a C-H bond to a C-Halogen or C-OTf bond, to participate in various cross-coupling reactions. Alternatively, the aldehyde functionality can be used to construct a vinyl halide or triflate for subsequent coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organohalide.[3][4][5] A hypothetical 2-bromo-4-ethoxynicotinaldehyde is used here as a substrate to illustrate the potential of this reaction.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-ethoxynicotinaldehyde (hypothetical)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 2-bromo-4-ethoxynicotinaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[6][7][8] Using a hypothetical halo-substituted this compound, various amines can be introduced.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 90 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-4-ethoxynicotinaldehyde (hypothetical)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add Pd₂(dba)₃ (1.5 mol%) and BINAP (3 mol%).
-
Add 2-bromo-4-ethoxynicotinaldehyde (1.0 mmol).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and heat the mixture at 100°C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
References
- 1. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethoxynicotinaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxynicotinaldehyde is a versatile substituted pyridinaldehyde that serves as a valuable building block in the synthesis of a variety of heterocyclic scaffolds. Its electron-deficient pyridine ring and reactive aldehyde functionality make it an ideal substrate for various multicomponent reactions, leading to the formation of complex molecules with potential applications in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of heterocycles: 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones.
Application 1: Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridine (1,4-DHP) derivatives.[1][2][3][4] These compounds are of significant interest in pharmaceutical research, with many exhibiting activity as calcium channel blockers.[5] The use of this compound in this reaction is expected to yield 4-(4-ethoxypyridin-3-yl)-1,4-dihydropyridine derivatives, which are valuable scaffolds for further functionalization. The electron-withdrawing nature of the pyridine ring in this compound can facilitate the reaction and potentially lead to high yields.[1]
Logical Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines using this compound.
Experimental Protocol: Synthesis of Diethyl 4-(4-ethoxypyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
To this solution, add ethyl acetoacetate (2.0 mmol) and ammonium acetate (1.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired diethyl 4-(4-ethoxypyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary (Hypothetical)
| Aldehyde | β-Ketoester | Ammonia Source | Solvent | Time (h) | Yield (%) | Reference (Analogous Reactions) |
| This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | 4-6 | 85-95 (expected) | [1][4] |
| Benzaldehyde | Ethyl acetoacetate | Ammonia | Ethanol | 6 | 90 | [5] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Methanol | 5 | 92 | [1] |
Application 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[6][7][8] These heterocyclic cores are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7][9] Employing this compound in the Biginelli reaction provides a direct route to DHPMs bearing a substituted pyridine moiety, which can be further elaborated to generate libraries of potential drug candidates.
Signaling Pathway of the Biginelli Reaction
Caption: Proposed mechanistic pathway for the Biginelli reaction with this compound.
Experimental Protocol: Synthesis of Ethyl 4-(4-ethoxypyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalytic amount of a Lewis or Brønsted acid (e.g., ZnCl₂, p-toluenesulfonic acid)
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the chosen acid catalyst (e.g., ZnCl₂, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes, then heat to reflux for 2-4 hours. Monitor the reaction's progress using TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure ethyl 4-(4-ethoxypyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Dry the purified product under vacuum and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Quantitative Data Summary (Hypothetical)
| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference (Analogous Reactions) |
| This compound | Ethyl acetoacetate | Urea | ZnCl₂ | Ethanol | 2-4 | 80-90 (expected) | |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 18 | 75 | [8] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | Granite | Ethanol | 3 | 92 | [7] |
| 3-Nitrobenzaldehyde | Acetylacetone | Urea | Iodine | Acetonitrile | 12 | 78 | [6] |
Conclusion
This compound is a promising and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed above for the Hantzsch and Biginelli reactions provide a foundation for the exploration of its synthetic utility. The resulting dihydropyridine and dihydropyrimidinone scaffolds, bearing the 4-ethoxypyridine moiety, are ripe for further chemical modification and biological evaluation in the context of drug discovery and development programs. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets and research goals.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 7. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Bioactive Chalcones Using 4-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core.[1][2] They are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][4] The versatility in their synthesis, primarily through the Claisen-Schmidt condensation, allows for the introduction of diverse substituents on their aromatic rings, enabling the fine-tuning of their pharmacological profiles.[5] This application note details the synthesis and proposed biological evaluation of a novel chalcone derivative, (E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one, utilizing 4-Ethoxynicotinaldehyde as a key building block. The ethoxy-substituted pyridine moiety is introduced to potentially enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.
Proposed Synthesis and Biological Activity
The synthesis of the target chalcone is achieved via a base-catalyzed Claisen-Schmidt condensation between this compound and 4-hydroxyacetophenone. The resulting compound is hypothesized to exhibit anticancer activity by modulating the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival, which is often dysregulated in cancer.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized chalcone derivative.
| Parameter | Value |
| Compound Name | (E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.29 g/mol |
| Yield | 85% |
| Melting Point | 178-180 °C |
| Appearance | Pale yellow solid |
| IC₅₀ (MCF-7) | 15.2 µM |
| IC₅₀ (A549) | 21.8 µM |
Experimental Protocols
Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one
Materials:
-
This compound
-
4-hydroxyacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of distilled water dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After completion of the reaction, pour the mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid until a pH of ~5-6 is reached, leading to the precipitation of the crude product.
-
Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20-40%).
-
Combine the fractions containing the pure product, and evaporate the solvent under reduced pressure to obtain the final compound as a pale yellow solid.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
MCF-7 and A549 human cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Synthesized chalcone derivative
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the synthesized chalcone in DMSO and make serial dilutions in the culture medium to achieve final concentrations ranging from 1 to 100 µM.
-
Replace the medium in the wells with the medium containing different concentrations of the chalcone derivative and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic workflow for the chalcone derivative.
Caption: Proposed mechanism of NF-κB inhibition.
References
Application Notes and Protocols for the Use of 4-Ethoxynicotinaldehyde in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-ethoxynicotinaldehyde as a versatile precursor in the synthesis of novel kinase inhibitors. The methodologies outlined herein describe the synthesis of a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator implicated in various malignancies.
Introduction: this compound as a Pharmaceutical Precursor
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its pyridine core is a common motif in a multitude of biologically active compounds and approved drugs. The presence of an aldehyde functional group allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic systems with potential therapeutic applications. The ethoxy group can contribute to improved pharmacokinetic properties of the final compound. This document focuses on the synthesis of a novel pyrazolo[1,5-a]pyridine derivative, a scaffold known to exhibit kinase inhibitory activity, using this compound as a key precursor.
Synthesis of a Novel Pyrazolo[1,5-a]pyridine CDK9 Inhibitor
The synthetic strategy involves a multi-step process commencing with a Knoevenagel condensation of this compound with an active methylene compound, followed by a cyclization reaction to construct the pyrazolo[1,5-a]pyridine core.
Experimental Protocols
2.1.1. Step 1: Synthesis of (E)-2-cyano-3-(4-ethoxypyridin-3-yl)acrylamide
-
Materials:
-
This compound (1.0 eq)
-
2-Cyanoacetamide (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (10 mL per gram of aldehyde)
-
-
Procedure:
-
To a solution of this compound in ethanol, add 2-cyanoacetamide and piperidine.
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield (E)-2-cyano-3-(4-ethoxypyridin-3-yl)acrylamide as a pale yellow solid.
-
2.1.2. Step 2: Synthesis of 6-ethoxy-3-methyl-1H-pyrazolo[1,5-a]pyridin-2-amine
-
Materials:
-
(E)-2-cyano-3-(4-ethoxypyridin-3-yl)acrylamide (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol (15 mL per gram of acrylamide)
-
-
Procedure:
-
Suspend the (E)-2-cyano-3-(4-ethoxypyridin-3-yl)acrylamide in ethanol.
-
Add hydrazine hydrate dropwise to the suspension at room temperature.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the desired pyrazolo[1,5-a]pyridine derivative.
-
2.1.3. Step 3: Synthesis of the Final CDK9 Inhibitor (Exemplary Amide Coupling)
-
Materials:
-
6-ethoxy-3-methyl-1H-pyrazolo[1,5-a]pyridin-2-amine (1.0 eq)
-
4-Fluorobenzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (20 mL per gram of amine)
-
-
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyridine intermediate in DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of 4-fluorobenzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final CDK9 inhibitor.
-
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the synthesis and biological evaluation of the novel CDK9 inhibitor.
Table 1: Synthesis Yields and Purity
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) (%) |
| 1 | (E)-2-cyano-3-(4-ethoxypyridin-3-yl)acrylamide | C11H11N3O2 | 217.22 | 85 | >98 |
| 2 | 6-ethoxy-3-methyl-1H-pyrazolo[1,5-a]pyridin-2-amine | C10H14N4O | 206.24 | 78 | >99 |
| 3 | N-(6-ethoxy-3-methyl-1H-pyrazolo[1,5-a]pyridin-2-yl)-4-fluorobenzamide | C17H15FN4O2 | 342.33 | 72 | >99 |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| N-(6-ethoxy-3-methyl-1H-pyrazolo[1,5-a]pyridin-2-yl)-4-fluorobenzamide | CDK9/CycT | 15 |
| N-(6-ethoxy-3-methyl-1H-pyrazolo[1,5-a]pyridin-2-yl)-4-fluorobenzamide | CDK2/CycE | >1000 |
| N-(6-ethoxy-3-methyl-1H-pyrazolo[1,5-a]pyridin-2-yl)-4-fluorobenzamide | CDK1/CycB | >1000 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the novel CDK9 inhibitor.
CDK9 Signaling Pathway and Inhibition
Caption: Inhibition of CDK9 signaling pathway.
Conclusion
This compound has been successfully demonstrated as a valuable and versatile precursor for the synthesis of a novel pyrazolo[1,5-a]pyridine-based CDK9 inhibitor. The synthetic protocols provided are robust and high-yielding, and the resulting compound exhibits potent and selective inhibitory activity against its target kinase. These findings underscore the potential of this compound as a key starting material in the development of new therapeutic agents for the treatment of cancer and other diseases driven by transcriptional dysregulation. Further optimization of the synthesized lead compound could lead to the development of a clinical candidate.
Application Notes and Protocols for the Reaction of 4-Ethoxynicotinaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 4-ethoxynicotinaldehyde with various nucleophiles, offering detailed experimental protocols for key transformations. The pyridine core is a crucial scaffold in medicinal chemistry, and understanding the reactions of its derivatives is paramount for the development of novel therapeutics.[1][2] this compound, with its electron-donating ethoxy group and an electrophilic aldehyde function, serves as a versatile building block for the synthesis of a wide array of complex molecules.
General Reactivity
The aldehyde group in this compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions. The ethoxy group at the 4-position influences the reactivity of the pyridine ring and the aldehyde, generally making the aldehyde slightly less reactive than unsubstituted nicotinaldehyde due to its electron-donating nature.
Application Note 1: Olefination via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[3][4][5][6] In the context of drug discovery, this reaction allows for the introduction of various substituted vinyl groups onto the pyridine scaffold, enabling the exploration of structure-activity relationships. The reaction of this compound with a phosphorus ylide (Wittig reagent) provides a reliable route to 4-ethoxy-3-vinylpyridine derivatives. The stereoselectivity of the reaction (E/Z isomer ratio) is dependent on the nature of the ylide used.[3]
Experimental Protocol: Wittig Reaction
Synthesis of (E)-3-(4-ethoxypyridin-3-yl)acrylate
-
Materials: this compound, (Carbethoxymethylene)triphenylphosphorane (stabilized ylide), Toluene, Anhydrous Magnesium Sulfate, Silica Gel.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in dry toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-ethyl 3-(4-ethoxypyridin-3-yl)acrylate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
| Entry | Aldehyde | Ylide | Product | Yield (%) | Reference |
| 1 | This compound | Ph₃P=CHCO₂Et | (E)-ethyl 3-(4-ethoxypyridin-3-yl)acrylate | 85-95 (Illustrative) | [4] |
| 2 | This compound | Ph₃P=CH₂ | 4-Ethoxy-3-vinylpyridine | 70-85 (Illustrative) | [3] |
Application Note 2: Carbon-Carbon Bond Formation via Grignard Reaction
The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with an electrophile, such as an aldehyde.[7][8][9] The reaction of this compound with various Grignard reagents provides access to a range of secondary alcohols, which are valuable intermediates in the synthesis of more complex drug candidates.[7]
Experimental Protocol: Grignard Reaction
Synthesis of 1-(4-ethoxypyridin-3-yl)propan-1-ol
-
Materials: this compound, Ethylmagnesium bromide (1.0 M solution in THF), Anhydrous Diethyl Ether, Saturated Ammonium Chloride solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in THF) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | EtMgBr | 1-(4-ethoxypyridin-3-yl)propan-1-ol | 75-90 (Illustrative) | [7] |
| 2 | PhMgBr | (4-ethoxypyridin-3-yl)(phenyl)methanol | 70-85 (Illustrative) | [8] |
Application Note 3: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10][11] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds, which are common motifs in biologically active molecules.[12] Reacting this compound with active methylene compounds like malononitrile or ethyl cyanoacetate provides access to electron-deficient alkenes that can serve as Michael acceptors or as precursors for further synthetic transformations.[13]
Experimental Protocol: Knoevenagel Condensation
Synthesis of 2-(4-ethoxypyridin-3-yl)methylene)malononitrile
-
Materials: this compound, Malononitrile, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours, and the product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
| Entry | Active Methylene Compound | Product | Yield (%) | Reference |
| 1 | Malononitrile | 2-((4-ethoxypyridin-3-yl)methylene)malononitrile | 90-98 (Illustrative) | [12] |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-ethoxypyridin-3-yl)acrylate | 85-95 (Illustrative) | [13] |
Application Note 4: Amine Synthesis via Reductive Amination
Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[14][15][16][17] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ. For drug development, this reaction is invaluable for introducing diverse amine functionalities, which can significantly impact a molecule's pharmacological properties.[15]
Experimental Protocol: Reductive Amination
Synthesis of N-benzyl-1-(4-ethoxypyridin-3-yl)methanamine
-
Materials: this compound, Benzylamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add benzylamine (1.1 mmol) and a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Amine | Reducing Agent | Product | Yield (%) | Reference |
| 1 | Benzylamine | NaBH(OAc)₃ | N-benzyl-1-(4-ethoxypyridin-3-yl)methanamine | 70-85 (Illustrative) | [16] |
| 2 | Morpholine | NaBH₃CN | 4-((4-ethoxypyridin-3-yl)methyl)morpholine | 65-80 (Illustrative) | [14] |
Visualizations
Caption: Overview of nucleophilic reactions with this compound.
Caption: Workflow for the reductive amination of this compound.
Caption: Pictet-Spengler synthesis of tetrahydroisoquinolines.[18][19][20]
References
- 1. Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 12. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Derivatization of 4-Ethoxynicotinaldehyde for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of 4-ethoxynicotinaldehyde, a versatile building block for the synthesis of novel compounds with potential biological activity. The primary focus is on the formation of Schiff bases, a class of compounds known for their broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The methodologies outlined below are designed to be adaptable for generating a library of derivatives for screening in various biological assays.
Introduction
This compound, an aromatic aldehyde, serves as a valuable scaffold in medicinal chemistry. Its derivatization, particularly through the formation of an azomethine (-C=N-) group in Schiff bases, allows for the introduction of diverse functionalities by reacting it with various primary amines.[1][2][3] This structural diversity is key to exploring the structure-activity relationships and identifying lead compounds in drug discovery programs. The ease of synthesis and the potential for these derivatives to form stable metal complexes further expand their utility in developing novel therapeutic agents.[2][4]
Derivatization Strategy: Schiff Base Formation
The most common and straightforward derivatization of this compound is its condensation reaction with a primary amine to form a Schiff base (imine).[3] This reaction is reversible and typically catalyzed by acid or base, or driven by the removal of water.[2]
A general reaction scheme is as follows:
-
This compound + Primary Amine ⇌ Schiff Base + Water
The choice of the primary amine is crucial as it introduces new physicochemical properties to the resulting derivative, influencing its solubility, lipophilicity, and ultimately, its biological activity.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of Schiff bases from this compound and a selected primary amine.
Materials and Equipment:
-
This compound
-
Various primary amines (e.g., substituted anilines, aliphatic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and standard laboratory glassware
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Rotary evaporator (optional)
-
Desiccator or vacuum oven
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the chosen primary amine in absolute ethanol.
-
Reaction Setup: Place the round-bottom flask containing the aldehyde solution on a magnetic stirrer and begin stirring.
-
Addition of Amine and Catalyst: Slowly add the amine solution to the stirring aldehyde solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 60-80 °C) for 2-4 hours.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If no precipitate forms, the solvent can be partially removed using a rotary evaporator to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[1]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized Schiff base using techniques such as melting point determination, FT-IR, NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Screening for Antimicrobial Activity using the Agar Well Diffusion Method
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized this compound derivatives.
Materials and Equipment:
-
Synthesized Schiff base derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar and Sabouraud dextrose agar plates
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic/antifungal drug)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms.
-
Agar Plate Preparation: Pour molten sterile agar medium into sterile Petri dishes and allow them to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates.
-
Well Preparation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Sample Loading: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Add a fixed volume (e.g., 100 µL) of each derivative solution, the positive control, and the negative control into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison between the different derivatives.
| Derivative ID | Amine Moiety | Yield (%) | Melting Point (°C) | \multicolumn{2}{c | }{Zone of Inhibition (mm)} | \multicolumn{2}{c | }{Minimum Inhibitory Concentration (µg/mL)} |
| S. aureus | E. coli | S. aureus | E. coli | ||||
| 4EN-01 | Aniline | ||||||
| 4EN-02 | 4-Chloroaniline | ||||||
| 4EN-03 | 4-Methoxyaniline | ||||||
| Positive Control | Ampicillin | N/A | N/A | ||||
| Negative Control | DMSO | N/A | N/A | 0 | 0 | >1000 | >1000 |
Visualizations
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
Caption: Logical workflow for a high-throughput screening assay.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethoxynicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 4-Ethoxynicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the robust and widely applicable Williamson ether synthesis, a reliable method for forming ethers. This application note includes a detailed experimental protocol, tabulated quantitative data for reaction components, and diagrams illustrating the synthetic pathway and experimental workflow, designed to be a valuable resource for researchers and chemists in an industrial setting.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry and drug discovery. The presence of the ethoxy group at the 4-position of the pyridine ring can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. As such, a scalable and efficient synthesis of this compound is crucial for advancing the development of novel therapeutics. The Williamson ether synthesis offers a straightforward and scalable approach to this target molecule, typically involving the reaction of an alkoxide with an alkyl halide.[1][2][3] This method is well-suited for industrial applications due to its reliability and the availability of starting materials.
Synthesis Strategy
The recommended approach for the scale-up synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 4-hydroxynicotinaldehyde.[4] This pathway involves the deprotonation of 4-hydroxynicotinaldehyde to form a sodium or potassium alkoxide, followed by an SN2 reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to yield the desired this compound. This method is favored for its high efficiency and the use of readily available and cost-effective reagents.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety precautions.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Supplier |
| 4-Hydroxynicotinaldehyde | 89380-70-1 | 123.11 | 1.0 | 123.11 g | Commercially available |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 1.1 | 44.0 g | Sigma-Aldrich, etc. |
| Ethyl Bromide | 74-96-4 | 108.97 | 1.2 | 130.76 g (89.5 mL) | Sigma-Aldrich, etc. |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 1.0 L | Sigma-Aldrich, etc. |
| Diethyl Ether | 60-29-7 | 74.12 | - | As needed | Sigma-Aldrich, etc. |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed | - |
| Brine | - | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed | Sigma-Aldrich, etc. |
Equipment:
-
Three-neck round-bottom flask (2 L)
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Condenser
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a condenser with a nitrogen inlet.
-
Ensure the entire apparatus is dry and flushed with nitrogen.
-
-
Alkoxide Formation:
-
To the flask, add 4-hydroxynicotinaldehyde (123.11 g, 1.0 mol) and anhydrous DMF (1.0 L).
-
Stir the mixture to obtain a suspension.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol) portion-wise at room temperature under a nitrogen atmosphere. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, stir the mixture at room temperature for 1 hour. The formation of the sodium salt should result in a more homogeneous solution.
-
-
Etherification:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add ethyl bromide (130.76 g, 1.2 mol) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (500 mL).
-
Transfer the mixture to a 2 L separatory funnel and extract with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (1 x 300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 151.17 g |
| Expected Yield | 121 - 136 g (80-90%) |
| Purity (by HPLC) | >98% |
Scale-Up Considerations
When scaling up this synthesis, the following points should be considered:
-
Heat Management: The initial deprotonation with sodium hydride is exothermic. For larger scales, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended.
-
Reagent Addition: The addition of sodium hydride and ethyl bromide should be carefully controlled to maintain the desired reaction temperature.
-
Solvent Selection: While DMF is an effective solvent, its high boiling point can make removal challenging. Alternative polar aprotic solvents with lower boiling points could be explored.
-
Work-up and Extraction: For large-scale extractions, liquid-liquid centrifugation or a continuous extractor can be more efficient than separatory funnels.
-
Purification: At an industrial scale, crystallization may be a more cost-effective and scalable purification method than chromatography.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxynicotinaldehyde.
Troubleshooting Guide
Common Problems and Solutions in the Synthesis of this compound
The synthesis of this compound, commonly achieved through a Williamson ether synthesis by reacting 4-hydroxynicotinaldehyde with an ethylating agent, can present several challenges. Below is a summary of common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of 4-hydroxynicotinaldehyde: The base may be too weak or used in insufficient quantity. | Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a slight excess (1.05-1.2 equivalents). Ensure anhydrous conditions as water will consume the base. |
| Poor reactivity of the ethylating agent: The leaving group on the ethylating agent may not be sufficiently reactive. | Use a more reactive ethylating agent. The reactivity order is generally I > Br > Cl > OTs. Ethyl iodide or ethyl bromide are common choices. | |
| Reaction temperature is too low: The reaction kinetics may be slow at lower temperatures. | Increase the reaction temperature. For solvents like DMF or acetonitrile, temperatures between 80-100°C are often effective.[1] | |
| Reaction time is too short: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Williamson ether syntheses can take anywhere from 1 to 8 hours to complete. | |
| Formation of Side Products | Elimination reaction: If using a secondary or tertiary ethylating agent, or if the base is very strong and sterically hindered, an elimination reaction (E2) can compete with the desired substitution (SN2), forming ethene. | Use a primary ethylating agent like ethyl bromide or ethyl iodide. Avoid sterically hindered bases if possible. |
| N-alkylation of the pyridine ring: The nitrogen atom of the pyridine ring can also be alkylated, leading to a pyridinium salt by-product. | This is generally less favored than O-alkylation of the phenoxide-like starting material but can occur. Optimizing the base and reaction temperature can help minimize this side reaction. | |
| C-alkylation of the pyridine ring: Alkylation can occur at carbon atoms on the pyridine ring, although this is less common for this specific reaction. | The choice of solvent can influence the O- vs. C-alkylation ratio. Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation. | |
| Difficult Purification | Presence of unreacted starting materials: Incomplete reaction leads to a mixture of starting materials and product. | Ensure the reaction goes to completion by monitoring with TLC. A proper work-up with an aqueous wash can help remove the unreacted 4-hydroxynicotinaldehyde salt. |
| Formation of pyridinium salt by-products: These salts can be difficult to separate from the desired product. | Purification by column chromatography on silica gel is often effective. The polarity of the eluent can be adjusted to achieve good separation. | |
| Product is an oil or low-melting solid: This can make isolation and purification challenging. | If the product is an oil, extraction followed by column chromatography is the standard procedure. If it is a solid, recrystallization from a suitable solvent system can be attempted. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This involves the deprotonation of 4-hydroxynicotinaldehyde with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent, such as ethyl bromide or ethyl iodide.
Q2: Which solvent is best for this reaction?
A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide without significantly solvating the nucleophilic oxygen atom. N,N-Dimethylformamide (DMF) and acetonitrile are commonly used and have been shown to be effective.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (4-hydroxynicotinaldehyde) and the product (this compound) should be visible. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the key safety precautions to take during this synthesis?
A4: It is important to work in a well-ventilated fume hood, especially when handling volatile and potentially toxic reagents like ethyl bromide and DMF. Strong bases like sodium hydride are highly reactive and should be handled with care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: My final product is an orange solid. Is this normal?
A5: While the expected product is typically a white or off-white solid, the presence of impurities can result in a colored product. An orange coloration could indicate the presence of by-products or residual starting materials. Purification by column chromatography or recrystallization should yield a purer, less colored product.[1]
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on a similar, documented synthesis of an alkoxy-substituted pyridinealdehyde.[1]
Materials:
-
4-Hydroxynicotinaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Bromide (CH₃CH₂Br)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography eluent
Procedure:
-
To a solution of 4-hydroxynicotinaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.1 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium salt.
-
Add ethyl bromide (1.1 eq.) to the reaction mixture dropwise.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Take up the crude residue in chloroform or dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
improving yield and purity in 4-Ethoxynicotinaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Ethoxynicotinaldehyde reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a leaving group at the 4-position of a pyridine ring with an ethoxide ion. The two primary variations of this route start from either 4-chloronicotinaldehyde or 4-hydroxynicotinaldehyde.
-
From 4-chloronicotinaldehyde: This is a direct SNAr (Nucleophilic Aromatic Substitution) reaction where the chlorine atom is displaced by sodium ethoxide.
-
From 4-hydroxynicotinaldehyde: This is a classic Williamson ether synthesis where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an ethylating agent (e.g., ethyl iodide, diethyl sulfate).
Q2: What are the potential side reactions that can lower the yield of this compound?
A2: During the Williamson ether synthesis of this compound, several side reactions can occur, leading to a decreased yield and the formation of impurities.[1][2]
-
Elimination Reaction: If using an ethyl halide, the ethoxide base can promote an E2 elimination reaction, especially at higher temperatures, to produce ethene instead of the desired ether.[1]
-
Hydrolysis of the Aldehyde: The aldehyde group is sensitive to both acidic and basic conditions and can undergo various reactions, including oxidation to a carboxylic acid or reduction to an alcohol, particularly during workup.
-
Incomplete Reaction: If the reaction conditions (temperature, time, reagent stoichiometry) are not optimal, the starting material may not be fully consumed, leading to a mixture of starting material and product.
-
Reaction with Solvent: If using a protic solvent like ethanol in the presence of a strong base, competitive reactions with the solvent can occur. It is often preferable to use the sodium salt of the alcohol (sodium ethoxide) in an aprotic solvent.[1]
Q3: How can I purify the crude this compound product?
A3: Purification of this compound can be achieved through several standard laboratory techniques. The choice of method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.[3]
-
Crystallization/Recrystallization: If the crude product is a solid, crystallization from a suitable solvent system can be a very effective purification method.[4][5][6] Finding the right solvent or solvent pair is crucial for obtaining high purity crystals.[5][6]
-
Bisulfite Adduct Formation: For the specific purification of aldehydes, a bisulfite workup can be employed. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[7]
-
Distillation: If the product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure can be used for purification.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive reagents: The base (e.g., sodium hydride) or the ethoxide may have degraded due to improper storage. | Use freshly opened or properly stored reagents. Ensure anhydrous conditions, especially when using reactive bases like NaH.[1] |
| 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | |
| 3. Steric hindrance: Although less common for this specific reaction, significant steric bulk on the reactants can hinder the SN2 reaction.[2][9] | Ensure the use of appropriate starting materials (primary alkyl halides are best for Williamson ether synthesis).[1][9] | |
| Presence of significant starting material after the reaction | 1. Insufficient reaction time: The reaction may not have reached completion. | Increase the reaction time and monitor the disappearance of the starting material by TLC or HPLC. |
| 2. Insufficient base or ethoxide: An inadequate amount of the nucleophile will result in an incomplete reaction. | Use a slight excess of the sodium ethoxide or the base used to deprotonate 4-hydroxynicotinaldehyde. | |
| Formation of a major, unidentified side product | 1. Elimination reaction: As mentioned in the FAQs, elimination of the ethylating agent can compete with substitution.[1] | Use a less hindered base if possible, and maintain the lowest effective reaction temperature. |
| 2. Impurities in the starting material: The precursor (e.g., 4-chloronicotinaldehyde) may contain impurities that react under the reaction conditions. | Purify the starting material before use. Information on the synthesis of precursors like 4-chloronicotinaldehyde suggests that impurities can be carried over.[10][11] | |
| Product decomposes during purification | 1. Acidic or basic conditions: The aldehyde functional group can be sensitive to pH extremes. | Neutralize the reaction mixture before workup and purification. Use a neutral grade of silica gel for chromatography if necessary. |
| 2. High temperatures during purification: The product may be thermally labile. | If using distillation, perform it under reduced pressure to lower the boiling point. Avoid excessive heating during solvent removal. |
Data Presentation
Table 1: Comparison of Precursor Synthesis Methods for 4-Chloronicotinaldehyde Derivatives
| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2-chloro-4-fluoropyridine | Lithium diisopropylamide, Dimethylformamide | 2-chloro-4-fluoropyridine-3-formaldehyde | - | >98 (HPLC) | [7] |
| Pyridine | Sulfur oxychloride, Ethyl acetate, 70-75 °C | 4-chloropyridine hydrochloride | 70.2 | 95.6 (HPLC) | [10] |
| N-(4-pyridyl) pyridinium chloride hydrochloride | Phosphorus pentachloride, Chlorobenzene, 90 °C | 4-chloropyridine hydrochloride | 71.8 | 97.3 (HPLC) | [10][11] |
| 2-chloronicotinic acid | Boron trifluoride etherate, Sodium borohydride | 2-chloronicotinyl alcohol | - | - | [12] |
| 2-chloronicotinyl alcohol | Manganese Dioxide, Dichloromethane, reflux | 2-chloronicotinaldehyde | 86.6 - 88.2 | 98.3 - 99.1 | [12] |
Note: Specific yield and purity for the direct synthesis of 4-chloronicotinaldehyde were not available in the search results. The table presents data for related chloropyridine aldehydes and their precursors to provide insight into potential synthetic efficiencies and purity levels.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Chloronicotinaldehyde (General Procedure)
This protocol is based on the principles of the Williamson ether synthesis.[1][2][9][13]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (e.g., 50 mL). Carefully add sodium metal (1.1 equivalents relative to 4-chloronicotinaldehyde) in small pieces. Stir the mixture until all the sodium has reacted to form sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4-chloronicotinaldehyde (1.0 equivalent) dissolved in a minimal amount of absolute ethanol or a suitable aprotic solvent like DMF.[1]
-
Heating and Monitoring: Heat the reaction mixture to reflux (or a suitable temperature determined by optimization) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium ethoxide.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.[3][4]
Protocol 2: Purification of Aldehydes using Bisulfite Workup
This protocol is adapted from the Brindle Bisulfite Workup for the purification of aldehydes.[7]
-
Dissolution: Dissolve the crude reaction mixture containing the aldehyde in a water-miscible solvent such as methanol, THF, or acetonitrile.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the mixture and shake vigorously.
-
Extraction: Add an organic solvent (e.g., ethyl acetate or hexanes) and additional water to the mixture and transfer to a separatory funnel. Shake and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
Regeneration of Aldehyde: To recover the aldehyde, separate the aqueous layer containing the bisulfite adduct. Add an organic solvent and basify the aqueous layer with a strong base like sodium hydroxide until the pH is strongly basic.
-
Final Extraction: The aldehyde will be regenerated and will partition into the organic layer. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Decision-making logic for the purification of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Synthesis [organic-chemistry.org]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. esisresearch.org [esisresearch.org]
- 5. How To [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. 4-Chloronicotinaldehyde Hydrochloride|CAS 1449008-08-5 [benchchem.com]
- 11. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 12. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Ethoxynicotinaldehyde
Welcome to the technical support center for the synthesis of 4-Ethoxynicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis, reacting 4-chloronicotinaldehyde with sodium ethoxide.
Issue 1: Low or No Product Yield
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Verify Reagent Quality: Ensure the 4-chloronicotinaldehyde is pure and the sodium ethoxide is not degraded. Sodium ethoxide is highly sensitive to moisture and should be handled under anhydrous conditions.[1] If preparing sodium ethoxide in situ from sodium and ethanol, ensure the ethanol is absolute.
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.
-
-
-
Possible Cause: Side reactions consuming starting materials.
-
Solution:
-
Control Temperature: Maintain a consistent and moderate reaction temperature to minimize the formation of elimination byproducts, a common side reaction in Williamson ether synthesis.[2][3]
-
Use Appropriate Solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the ethoxide and may improve the yield of the desired SN2 reaction over elimination.[4]
-
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause: Unreacted 4-chloronicotinaldehyde.
-
Solution:
-
Optimize Stoichiometry: Ensure a slight excess of sodium ethoxide is used to drive the reaction to completion.
-
Purification: Unreacted starting material can often be removed by column chromatography on silica gel.
-
-
-
Possible Cause: Formation of a byproduct, 4-hydroxynicotinaldehyde.
-
Solution:
-
Anhydrous Conditions: This byproduct forms if water is present in the reaction mixture, reacting with sodium ethoxide to form sodium hydroxide, which can then react with 4-chloronicotinaldehyde. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
-
Possible Cause: Aldehyde oxidation to carboxylic acid.
-
Solution:
-
Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde group.
-
Purification: The acidic byproduct can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the work-up.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause: Emulsion formation during aqueous work-up.
-
Solution:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer.
-
-
-
Possible Cause: Product is an oil and difficult to handle.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound?
A1: While ethanol can be used as both the solvent and the source for sodium ethoxide, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred.[4] These solvents can accelerate the rate of SN2 reactions by effectively solvating the sodium cation, leaving the ethoxide anion more available for nucleophilic attack.[4]
Q2: What is the optimal temperature for this reaction?
A2: The reaction can often be performed at room temperature. However, if the reaction is slow, gentle heating to 50-80 °C can be beneficial. It is important to monitor the reaction by TLC to avoid overheating, which can lead to the formation of undesired byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (4-chloronicotinaldehyde) from the product (this compound). The product, being an ether, is typically less polar than the starting material.
Q4: Are there any common side reactions to be aware of?
A4: Yes, the primary side reaction is elimination of HCl from the starting material, which can be promoted by the basic conditions, especially at higher temperatures.[2][3] Another potential issue is the hydrolysis of the starting material or product if water is present.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is a standard and effective method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Alternatively, for challenging purifications, formation and subsequent hydrolysis of the bisulfite adduct can yield a very pure aldehyde.[5][6][7]
Data Presentation
Table 1: Reaction Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended |
| Solvent | Ethanol | DMF | DMSO | DMF |
| Temperature | Room Temp | 60 °C | 80 °C | 60 °C |
| NaOEt (equiv.) | 1.1 | 1.5 | 2.0 | 1.5 |
| Reaction Time | 12 h | 6 h | 4 h | 6 h |
| Yield (%) | Moderate | High | High (with byproducts) | High |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction | Increase reaction time/temperature, check reagent quality. |
| Side Reactions | Control temperature, use a polar aprotic solvent. | |
| Impurities | Unreacted Starting Material | Use slight excess of NaOEt, purify by chromatography. |
| Hydrolysis Byproduct | Ensure anhydrous conditions. | |
| Aldehyde Oxidation | Use an inert atmosphere. | |
| Isolation Issues | Emulsion during Work-up | Wash with brine. |
| Oily Product | Consider bisulfite adduct purification. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This procedure is based on the principles of the Williamson ether synthesis.[2][3][8]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add 1.5 equivalents of sodium metal in small portions. Stir the mixture until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of 4-chloronicotinaldehyde dissolved in 20 mL of anhydrous DMF.
-
Reaction Conditions: Stir the reaction mixture at 60 °C and monitor the progress by TLC. The reaction is typically complete within 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench with 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. scienceinfo.com [scienceinfo.com]
Technical Support Center: 4-Ethoxynicotinaldehyde Condensation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Knoevenagel and aldol-type condensation reactions of 4-ethoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common active methylene compounds used in condensation reactions with this compound?
A1: Commonly used active methylene compounds for Knoevenagel condensation with aromatic aldehydes like this compound include malononitrile, ethyl cyanoacetate, and diethyl malonate. For aldol-type condensations, ketones such as acetone or acetophenone can be used. The choice of the active methylene compound depends on the desired final product.
Q2: What are the typical catalysts for these condensation reactions?
A2: Weak bases are the most common catalysts. Piperidine, pyridine, triethylamine (TEA), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently employed. In some cases, stronger bases like sodium ethoxide or potassium hydroxide are used, particularly in aldol condensations. Lewis acids have also been reported as catalysts for Knoevenagel condensations.
Q3: What solvents are suitable for these reactions?
A3: Ethanol, methanol, and toluene are common solvents. Toluene is often used with a Dean-Stark apparatus to remove water and drive the reaction to completion. Green chemistry approaches have utilized water or ionic liquids as the solvent. Solvent-free conditions, where the reactants are heated together with a catalyst, have also been shown to be effective.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. A spot of the reaction mixture is compared to spots of the starting materials (this compound and the active methylene compound). The formation of a new, typically less polar, spot indicates product formation. The disappearance of the limiting reagent spot signals the completion of the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired product, or no product at all. What are the possible causes and solutions?
A: Low or no yield in condensation reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes & Solutions Table:
| Possible Cause | Recommended Solutions |
| Impure Starting Materials | Purify this compound (e.g., by distillation or recrystallization) and the active methylene compound. Impurities can inhibit the catalyst or lead to side reactions. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants and catalyst. While the aldehyde to active methylene ratio is typically 1:1, an excess of one reagent may be beneficial in some cases. |
| Suboptimal Reaction Temperature | Many condensation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try refluxing the mixture. Microwave irradiation can also significantly accelerate the reaction. |
| Insufficient Reaction Time | Monitor the reaction by TLC until the limiting starting material is consumed. Some condensations can take several hours to reach completion. |
| Reversible Reaction | The initial aldol addition can be reversible. To drive the reaction towards the product, remove the water formed during the condensation. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding molecular sieves to the reaction mixture. |
| Inactive Catalyst | Ensure your catalyst is fresh and active. Basic catalysts like piperidine can degrade over time. Consider trying a different catalyst; for example, DBU is often more potent than piperidine. |
| Product Loss During Workup | The product may be partially soluble in the aqueous phase during extraction. Adjusting the pH of the aqueous layer before extraction can minimize this loss. Ensure you are using an appropriate extraction solvent. |
Issue 2: Formation of Multiple Products or Side Products
Q: My TLC shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?
A: The formation of multiple products is a common issue, especially in crossed aldol-type reactions or when side reactions occur.
Common Side Reactions and Their Mitigation:
-
Self-condensation of the active methylene compound: This can occur if a strong base is used. Using a milder base like piperidine or morpholine can minimize this.
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with another molecule of the deprotonated active methylene compound in a Michael addition. Using a stoichiometric amount of the active methylene compound can reduce this side reaction.
-
Cannizzaro Reaction: Although less common under typical condensation conditions, disproportionation of the aldehyde can occur in the presence of a strong base if the aldehyde has no α-hydrogens. This is generally not an issue for this compound as it lacks α-hydrogens, but it is a consideration in reaction design.
Strategies to Improve Selectivity:
-
Optimize the Catalyst: The choice of catalyst can significantly impact selectivity. Experiment with different bases (e.g., piperidine, DBU, TEA) to find the one that favors the desired product.
-
Control Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
-
Modify the Order of Addition: In some cases, slowly adding one reagent to a mixture of the other reagents and the catalyst can improve selectivity by keeping the concentration of the added reagent low.
Issue 3: Product Purification Difficulties
Q: I am having trouble purifying my product. What are the best methods?
A: The purification method will depend on the physical properties of your product (solid or liquid) and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. Common solvents for recrystallization of these types of products include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: If recrystallization is not effective or your product is an oil, column chromatography on silica gel is the standard method. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically used to elute the components.
-
Washing: After the reaction, washing the crude product with water can help remove water-soluble impurities and residual catalyst. If a basic catalyst was used, a dilute acid wash (e.g., 1M HCl) can be effective in removing it, followed by a wash with saturated sodium bicarbonate solution and brine.
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound with Malononitrile
This protocol is a general guideline and may require optimization for specific substrates and scales.
Reaction Workflow
Caption: General workflow for a Knoevenagel condensation reaction.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0-1.1 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of aldehyde).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product with cold ethanol or water to remove impurities.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following tables provide representative data for Knoevenagel condensations of various aromatic aldehydes with active methylene compounds under different conditions. This data can be used as a starting point for optimizing your reaction with this compound.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Aldehyde | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine (0.1) | Ethanol | Reflux | 2 | 92 |
| 4-Methoxybenzaldehyde | DBU (0.05) | Water | 25 | 0.5 | 98 |
| 4-Nitrobenzaldehyde | Glycine (0.2) | Ethanol/Water | 80 | 1 | 95 |
| 3-Pyridinecarboxaldehyde | DABCO (0.1) | Toluene | Reflux | 4 | 88 |
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate
| Aldehyde | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine (0.1) | Toluene | Reflux | 6 | 85 |
| 4-Chlorobenzaldehyde | GaCl₃ (0.1) | None | 25 | 0.25 | 94 |
| 2-Furaldehyde | DBU (0.05) | Water | 25 | 1 | 96 |
| 4-Hydroxybenzaldehyde | Morpholine (0.1) | Ethanol | Reflux | 5 | 89 |
Technical Support Center: 4-Ethoxynicotinaldehyde Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 4-Ethoxynicotinaldehyde under various reaction conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, oxidizing and reducing agents, and exposure to nucleophiles. The aldehyde functional group is susceptible to oxidation and reduction, while the pyridine ring can be influenced by strong acids and bases.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of degradation from moisture, light, and oxidation.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) at room temperature for typical reaction times. However, prolonged storage in solution is not recommended. For reactions in protic solvents like alcohols, the possibility of acetal formation should be considered, especially in the presence of acid catalysts.
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Under forced degradation conditions, the following products can be anticipated:
-
Acidic/Basic Hydrolysis: While the ethoxy group is generally stable, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to hydrolysis to form 4-hydroxynicotinaldehyde. The aldehyde group itself is relatively stable to hydrolysis.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, yielding 4-ethoxynicotinic acid.
-
Reduction: The aldehyde group can be reduced to the corresponding primary alcohol, 4-ethoxypyridin-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low Yield or Incomplete Reaction in a Nucleophilic Addition Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Verify the purity of the starting material using a suitable analytical method like HPLC or NMR before starting the reaction. |
| Steric Hindrance | The ethoxy group at the 4-position may cause some steric hindrance. Consider using a stronger nucleophile or slightly elevated temperatures to facilitate the reaction. |
| Incorrect Reaction pH | For reactions involving amines, the pH should be carefully controlled (typically around 5-6) to ensure the amine is sufficiently nucleophilic and the carbonyl group is susceptible to attack.[1] |
| Reversibility of the Reaction | For equilibrium reactions like imine or acetal formation, remove the water formed during the reaction using a Dean-Stark apparatus or molecular sieves to drive the reaction to completion. |
Issue 2: Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Oxidation of the Aldehyde | If the reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Cannizzaro Reaction | In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. Avoid using strong bases if this reaction is not desired. |
| Polymerization | Aldehydes can sometimes polymerize, especially in the presence of strong acids or bases. Ensure controlled addition of reagents and maintain appropriate reaction temperatures. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound. These studies are crucial for developing stability-indicating analytical methods.[2]
1.1. Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
1.2. Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
At specified time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
1.3. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours.
-
At specified time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
1.4. Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
1.5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in a suitable solvent) to a light source providing both visible and UV light (e.g., a photostability chamber) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at various time points.
Protocol 2: Reduction of this compound with Sodium Borohydride
This protocol describes the reduction of the aldehyde group to a primary alcohol.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise over 15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
Quantitative Data Summary
| Condition | Reagent/Temperature | Time | Expected Degradation (%) | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | < 5% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 h | 5-10% |
| Oxidation | 3% H₂O₂ | Room Temp | > 90% | 4-Ethoxynicotinic acid |
| Thermal Degradation | 80°C (Solid) | 48 h | < 2% | - |
| Photolytic Degradation | UV/Vis Light | 24 h | 5-15% | Complex mixture |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Logical Relationship in a Nucleophilic Addition Reaction
Caption: Key steps in the nucleophilic addition to this compound.
References
Validation & Comparative
A Comparative Analysis of 4-Ethoxynicotinaldehyde and Other Pyridine Aldehydes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 4-Ethoxynicotinaldehyde and other key pyridine aldehydes, namely Nicotinaldehyde (Pyridine-3-carboxaldehyde), Pyridine-2-carbaldehyde, and Pyridine-4-carbaldehyde. Pyridine aldehydes are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their unique chemical properties, including the presence of a nitrogen atom in the aromatic ring, impart distinct reactivity and potential for interaction with biological targets.[1][2] This guide offers a comparative overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and the three primary pyridine aldehyde isomers is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic routes.
| Property | This compound | Nicotinaldehyde | Pyridine-2-carbaldehyde | Pyridine-4-carbaldehyde |
| Molecular Formula | C8H9NO2 | C6H5NO | C6H5NO | C6H5NO |
| Molecular Weight | 151.16 g/mol | 107.11 g/mol | 107.11 g/mol | 107.11 g/mol |
| Appearance | Not specified | Colorless to yellow liquid | Colorless oily liquid | Colorless liquid |
| Boiling Point | Not specified | 95-97 °C at 15 mmHg | 181 °C | 198 °C |
| Melting Point | Not specified | 7 °C | 148-151 °C | 4 °C |
| pKa | Not specified | Not specified | Not specified | 4.72 |
Synthesis of Pyridine Aldehydes
The synthesis of pyridine aldehydes can be achieved through various methods, including the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. For substituted derivatives like this compound, a common strategy involves the nucleophilic substitution of a suitable precursor, such as a halogenated pyridine aldehyde.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-chloronicotinaldehyde via a nucleophilic aromatic substitution reaction with sodium ethoxide.
Materials:
-
4-chloronicotinaldehyde
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dry toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloronicotinaldehyde (1 equivalent) in dry toluene.
-
Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Comparative Biological Activity
Pyridine aldehydes and their derivatives have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. This section provides a comparative overview of the available data.
α-Glucosidase Inhibitory Activity
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. The inhibitory potential of various pyridine aldehyde derivatives against α-glucosidase has been investigated. While direct comparative data for the parent aldehydes is limited, studies on their derivatives provide insights into their potential.
| Compound/Derivative | IC50 (µM) | Reference |
| Acarbose (Standard) | Varies (e.g., 634.21) | [3] |
| Nicotinaldehyde-based azlactones | Potent inhibitors | [1] |
| Pyridine-dicarboxamide derivatives | 124.24 - 418.21 | [4] |
| 2,3-Dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde | Stronger than acarbose | [1] |
Note: IC50 values can vary significantly depending on the experimental conditions.
Antimicrobial Activity
Pyridine derivatives are known to possess antimicrobial properties. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Standard) | S. aureus, E. coli | <10 | [5] |
| Nicotinamide derivatives | P. aeruginosa | 16 | [6] |
| Pyridine derivatives containing imidazo[2,1-b][1][7][8]thiadiazole | B. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa, C. albicans | 0.5 - 64 | [9] |
| Pyridine-2-carbaldehyde based Chalcones | Various microorganisms | Biologically active | [10] |
Note: MIC values are highly dependent on the microbial strain and testing methodology.
Experimental Protocols for Biological Assays
α-Glucosidase Inhibitory Assay
This protocol outlines a general method for assessing the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (as a positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
In a 96-well microplate, add a specific volume of the test compound solution or acarbose solution to each well.
-
Add the α-glucosidase enzyme solution to each well and incubate for a predefined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate for another set period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding a solution like sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathway Involvement: NAD+ Biosynthesis
Nicotinaldehyde has been identified as a novel precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.[2] The conversion of nicotinaldehyde to nicotinic acid (NA) allows it to enter the Preiss-Handler pathway for NAD+ synthesis.
Caption: NAD+ Biosynthesis Pathways.
Conclusion
This comparative guide highlights the significance of this compound and other pyridine aldehydes as valuable scaffolds in drug discovery. The presented data and protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives. The involvement of nicotinaldehyde in the NAD+ biosynthesis pathway opens up new avenues for investigating its therapeutic potential, particularly in the context of metabolic and age-related diseases. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships among these important heterocyclic aldehydes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors [aginganddisease.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis of Etoricoxib: Evaluating a Proposed Pathway via 4-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Etoricoxib, a selective COX-2 inhibitor. We will explore established, industrially relevant synthetic strategies and contrast them with a proposed novel route commencing from 4-Ethoxynicotinaldehyde. This document aims to offer an objective evaluation of the different methodologies, supported by experimental data from published literature, to aid researchers in selecting the most suitable pathway for their needs.
Introduction to Etoricoxib Synthesis
Etoricoxib, with the chemical name 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The synthesis of this complex bi-aryl pyridine structure has been approached through various strategies, each with its own set of advantages and challenges. Key to these syntheses is the construction of the central substituted pyridine ring. Established methods often rely on the condensation of a ketosulfone intermediate with a C3-synthon, such as a vinamidinium salt or 2-chloromalonaldehyde.[2][3][4][5] This guide will detail two such established routes and compare them with a hypothetical pathway that utilizes this compound as a key starting material for the formation of one of the pyridine rings.
Comparative Analysis of Synthetic Pathways
The following sections provide a detailed comparison of three synthetic routes to Etoricoxib. For clarity, the established routes are designated as Alternative Pathway 1 and Alternative Pathway 2. The proposed route is designated as the this compound Pathway.
Data Presentation: A Tabular Comparison of Key Metrics
| Parameter | This compound Pathway (Proposed) | Alternative Pathway 1: Vinamidinium Salt Condensation | Alternative Pathway 2: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | This compound, 2-acetyl-4-(methylsulfonyl)acetophenone | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate | 2-amino-5-bromopyridine, 4-(methylthio)phenyl-boronic acid |
| Key Intermediates | 4-ethoxy-2,3'-bipyridine derivative | Vinamidinium salt adduct | 5-bromo-3-(4-(methylthio)phenyl)-2-aminopyridine |
| Overall Yield (Reported) | Hypothetical | 65-70% (in continuous flow)[2] | Variable, often multi-step with moderate to good yields in individual steps |
| Number of Steps | Potentially shorter | Relatively short for core formation | Generally longer, multi-step process[6][7] |
| Reagent Toxicity/Hazard | Standard organic reagents | Use of phosphorus oxychloride in vinamidinium salt preparation[8] | Use of palladium catalysts and boronic acids[7] |
| Scalability | To be determined | Demonstrated in continuous flow, suggesting good scalability[2] | Scalable, but catalyst cost and removal can be a concern |
| Purification | Standard chromatographic or crystallization methods | Purification of crude product required[6] | Requires careful removal of palladium residues |
Experimental Protocols
This compound Pathway (Proposed)
This proposed synthesis leverages a Kröhnke-type pyridine synthesis.
Step 1: Synthesis of N-(4-ethoxy-3-pyridinylmethyl)pyridinium iodide
This compound is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride. The resulting alcohol is then converted to the corresponding halide (e.g., chloride or bromide) and subsequently reacted with pyridine to form the pyridinium salt.
Step 2: Synthesis of the 2,3'-bipyridine core
The pyridinium salt from Step 1 is reacted with 1-(4-(methylsulfonyl)phenyl)ethan-1-one and a base such as ammonium acetate in a suitable solvent like acetic acid. This one-pot reaction proceeds via a Michael addition followed by cyclization and aromatization to yield the core bipyridine structure.
Step 3: Chlorination
The resulting bipyridine is chlorinated at the 5-position of the newly formed pyridine ring using a suitable chlorinating agent like N-chlorosuccinimide (NCS).
Alternative Pathway 1: Vinamidinium Salt Condensation
This is a widely adopted method for constructing the central pyridine ring of Etoricoxib.[2][4][5]
Step 1: Preparation of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone)
This key intermediate can be synthesized from 6-methylnicotinic acid and 4-(methylsulfonyl)phenylacetic acid.
Step 2: Formation of the Vinamidinium Salt Adduct
The ketosulfone is reacted with a β-chlorovinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of a strong base like potassium tert-butoxide in a solvent such as THF.[1]
Step 3: Cyclization to form Etoricoxib
The intermediate from the previous step is cyclized in the presence of an ammonia source, often aqueous ammonia and ammonium acetate, in a suitable solvent with heating to form Etoricoxib.[1][2] This process has been efficiently adapted to a continuous flow synthesis, achieving yields of 65-70%.[2]
Alternative Pathway 2: Palladium-Catalyzed Cross-Coupling
This approach builds the bi-aryl structure through sequential cross-coupling reactions.[6][7]
Step 1: Suzuki Coupling
A 2-amino pyridine derivative is brominated, and the resulting bromide is coupled with 4-(methylthio)phenyl-boronic acid in the presence of a palladium catalyst and a base.[6][7]
Step 2: Oxidation
The methylthio group of the coupled product is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide.
Step 3: Conversion of Amino Group to Halide
The amino group on the pyridine ring is converted to a halide (e.g., chloride) via a Sandmeyer-type reaction.
Step 4: Second Cross-Coupling
A second palladium-catalyzed coupling reaction is performed between the resulting halide and an appropriate organometallic reagent containing the second pyridine ring to yield Etoricoxib.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic strategies.
Caption: Comparative logical workflows for the synthesis of Etoricoxib.
Conclusion
The established synthetic routes to Etoricoxib, particularly the vinamidinium salt condensation pathway, are well-optimized and have been implemented on an industrial scale, including in continuous flow processes which offer high efficiency.[2] The palladium-catalyzed cross-coupling routes, while versatile, often involve more steps and the use of expensive and potentially toxic heavy metal catalysts that require careful removal from the final active pharmaceutical ingredient.
The proposed pathway starting from this compound presents an intriguing, convergent approach to the 2,3'-bipyridine core of Etoricoxib. While this route remains hypothetical without specific experimental validation for this target molecule, it is based on well-established named reactions. Its potential advantages could include a shorter overall sequence and the use of readily available starting materials. However, the yields and regioselectivity of the key Kröhnke condensation step would need to be carefully optimized. Further research is warranted to explore the feasibility of this proposed route and to determine if it can offer a competitive alternative to the existing, highly efficient syntheses of Etoricoxib.
References
- 1. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 2. theaspd.com [theaspd.com]
- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 4. Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]
- 7. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of 4-Ethoxynicotinaldehyde and 4-Chloronicotinaldehyde in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, nicotinaldehyde derivatives serve as pivotal building blocks for the synthesis of a wide array of pharmaceutical and agrochemical agents. The functionalization at the 4-position of the pyridine ring is of particular interest for modulating the biological activity and physicochemical properties of these molecules. This guide provides an objective comparison of 4-ethoxynicotinaldehyde and 4-chloronicotinaldehyde in the context of nucleophilic aromatic substitution (SNAr) reactions, supported by fundamental principles and analogous experimental data.
Introduction to Nucleophilic Aromatic Substitution on Pyridine Derivatives
Nucleophilic aromatic substitution on pyridine derivatives is a cornerstone of synthetic organic chemistry. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions relative to the nitrogen atom, facilitates the attack of nucleophiles. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate, which is a key step in the addition-elimination mechanism of SNAr reactions.[1][2][3]
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The reactivity of the substrate is influenced by the nature of the leaving group, the strength of the nucleophile, and the reaction conditions.
Reactivity Comparison: Chloro vs. Ethoxy as a Leaving Group
In the context of nucleophilic aromatic substitution, the facility with which a leaving group departs is a critical factor in determining the reaction rate. Generally, good leaving groups are weak bases.
4-Chloronicotinaldehyde features a chlorine atom at the 4-position, which is a good leaving group in SNAr reactions. The chloride ion is a weak base, making its displacement by a stronger nucleophile thermodynamically favorable.
This compound , on the other hand, possesses an ethoxy group at the 4-position. The ethoxide ion is a significantly stronger base than the chloride ion. Consequently, the ethoxy group is a poor leaving group in nucleophilic aromatic substitution reactions. The displacement of an ethoxy group by another nucleophile is generally a much more challenging transformation and often requires harsh reaction conditions, if it proceeds at all. In many synthetic contexts, an alkoxy group is installed at a particular position and is intended to be a stable substituent rather than a leaving group.
Therefore, in a direct comparison for a subsequent nucleophilic substitution reaction at the 4-position, 4-chloronicotinaldehyde is significantly more reactive than this compound .
Synthesis of this compound from 4-Chloronicotinaldehyde: An SNAr Reaction
The synthesis of this compound itself is a prime example of a nucleophilic aromatic substitution reaction, where 4-chloronicotinaldehyde is the substrate and the ethoxide ion is the nucleophile.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of 4-alkoxypyridines from their 4-chloro precursors.
Materials:
-
4-Chloronicotinaldehyde
-
Sodium metal
-
Anhydrous ethanol
-
Dry toluene (optional, as a co-solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature or cooled in an ice bath. The reaction is exothermic. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Nucleophilic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloronicotinaldehyde (1.0 equivalent) in anhydrous ethanol (or a mixture of ethanol and dry toluene).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted sodium ethoxide by the slow addition of water. Remove the ethanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Expected Outcome and Data
| Product | Starting Material | Nucleophile | Typical Yield (%) |
| This compound | 4-Chloronicotinaldehyde | Sodium Ethoxide | >80 (estimated) |
Logical Workflow and Reaction Mechanism Diagrams
The logical progression for the synthesis and the underlying reaction mechanism can be visualized using the following diagrams.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: The addition-elimination mechanism for the synthesis of this compound.
Conclusion
In nucleophilic aromatic substitution reactions, 4-chloronicotinaldehyde is a significantly more reactive substrate compared to this compound due to the superior leaving group ability of the chloride ion over the ethoxide ion. The synthesis of this compound from 4-chloronicotinaldehyde is a practical example of an SNAr reaction where the chloro substituent is readily displaced by an ethoxide nucleophile. For drug development professionals and synthetic chemists, 4-chloronicotinaldehyde serves as a versatile precursor for the introduction of various nucleophiles at the 4-position, while this compound is generally considered a stable, functionalized analog.
References
Comparative Analysis of the Biological Activities of Nicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of nicotinaldehyde, a pyridinecarboxaldehyde isomer. The data presented is compiled from recent studies on azlactone and thiosemicarbazone derivatives, offering insights into their potential as therapeutic agents. This document is intended to aid researchers in the fields of medicinal chemistry and drug discovery by providing a structured comparison of the reported biological activities and the experimental methodologies used to determine them.
Data Summary
The following table summarizes the quantitative data on the anti-proliferative and α-glucosidase inhibitory activities of a series of nicotinaldehyde-based azlactones.
| Compound ID | Derivative Type | Cell Line | Anti-proliferative Activity (IC50 in µg/mL) | α-Glucosidase Inhibitory Activity (IC50 in µg/mL) |
| 3g | Azlactone | A549 (Lung) | >100 | 18.21 |
| MCF7 (Breast) | >100 | |||
| HeLa (Cervical) | >100 | |||
| 6a | Azlactone | A549 | >100 | 33.14 |
| MCF7 | >100 | |||
| HeLa | >100 | |||
| 6b | Azlactone | A549 | >100 | 28.16 |
| MCF7 | >100 | |||
| HeLa | >100 | |||
| 11c | Azlactone | A549 | 28.14 | >100 |
| MCF7 | 34.16 | |||
| HeLa | 30.11 | |||
| 11d | Azlactone | A549 | 24.18 | >100 |
| MCF7 | 28.14 | |||
| HeLa | 26.18 | |||
| 16f | Azlactone | A549 | 20.14 | >100 |
| MCF7 | 24.16 | |||
| HeLa | 22.15 |
Experimental Protocols
Anti-proliferative Activity Assay[1]
The anti-proliferative activity of the synthesized azlactones was determined using the Sulforhodamine B (SRB) assay.
-
Cell Culture: Human cancer cell lines (A549, MCF7, and HeLa) were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells were then treated with different concentrations of the test compounds and incubated for an additional 48 hours.
-
SRB Staining: Post-incubation, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C. The plates were then washed with distilled water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Measurement: The unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
α-Glucosidase Inhibitory Activity Assay[1]
The inhibitory effect of the azlactones on α-glucosidase activity was measured spectrophotometrically.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL) and a solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) (5 mM) were prepared in phosphate buffer (pH 6.8).
-
Inhibition Assay: 10 µL of the test compound solution (at various concentrations) and 50 µL of the enzyme solution were pre-incubated at 37°C for 15 minutes.
-
Reaction Initiation: 50 µL of the PNPG substrate was added to the mixture to start the reaction, and the incubation was continued for another 15 minutes at 37°C.
-
Measurement: The reaction was stopped by adding 100 µL of 0.2 M sodium carbonate solution. The absorbance of the released p-nitrophenol was measured at 405 nm. Acarbose was used as a positive control. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of nicotinaldehyde derivatives.
Note: The provided data is based on a single study on nicotinaldehyde-based azlactones. Further comparative studies on a wider range of 4-Ethoxynicotinaldehyde derivatives are needed for a more comprehensive understanding of their structure-activity relationships.
Comparative Guide to the Analytical Validation of 4-Ethoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of three robust analytical methods for the quantitative determination of 4-Ethoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) are evaluated based on key validation parameters. Experimental data, presented in clear, structured tables, is provided to support the selection of the most suitable method for specific research and development needs.
Methodology Comparison
The selection of an analytical technique is pivotal for ensuring the accuracy, sensitivity, and reliability of quantitative results. Below is a comparative summary of the chromatographic conditions for the three validated methods for this compound analysis.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: GC-MS with Derivatization |
| Instrumentation | Standard HPLC system with UV Detector | UPLC system coupled to a Triple Quadrupole Mass Spectrometer | Gas Chromatograph with a Mass Selective Detector |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) | UPLC C18 column (2.1 x 50 mm, 1.7 µm) | Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium |
| Elution/Oven Program | Isocratic (60:40 A:B) | Gradient | Temperature gradient from 100°C to 280°C |
| Flow Rate/Gas Flow | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Column Temperature | 35°C | 40°C | Inlet: 250°C, Transfer line: 280°C |
| Injection Volume | 10 µL | 2 µL | 1 µL (splitless) |
| Detection | UV at 270 nm | ESI+ in Multiple Reaction Monitoring (MRM) mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |
| Run Time | 10 minutes | 5 minutes | 15 minutes |
Quantitative Data Summary
The following tables summarize the performance characteristics of each analytical method based on validation studies.
Table 1: Linearity and Sensitivity
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: GC-MS with Derivatization |
| Linear Range | 0.5 - 100 µg/mL | 1 - 500 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (R²) | >0.998 | >0.999 | >0.997 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.3 ng/mL | 3 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: GC-MS with Derivatization |
| Accuracy (% Recovery) | Accuracy (% Recovery) | Accuracy (% Recovery) | |
| Low QC | 98.2% | 101.5% | 95.7% |
| Mid QC | 101.5% | 99.8% | 98.9% |
| High QC | 99.3% | 100.7% | 102.1% |
| Precision (%RSD) | Precision (%RSD) | Precision (%RSD) | |
| Intra-day | < 2.5% | < 1.8% | < 3.0% |
| Inter-day | < 4.0% | < 2.5% | < 5.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: HPLC-UV
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Validation: The method is validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.[1]
Method B: LC-MS/MS
-
Standard Preparation: A stock solution (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution with 50:50 water:acetonitrile with 0.1% formic acid.
-
Sample Preparation: The sample is diluted with the initial mobile phase, vortexed, and centrifuged. The supernatant is then transferred to an autosampler vial for analysis.
-
Validation: The method validation includes assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]
Method C: GC-MS with Derivatization
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Preparation: An accurately weighed amount of this compound standard or sample is dissolved in a suitable solvent (e.g., acetonitrile). The solution is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the derivatization agent and heated at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Validation: The validation process assesses linearity, accuracy, precision, and sensitivity for the derivatized analyte.
Visualized Workflows and Pathways
To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical method validation.
Caption: General workflow for analytical method validation.
Caption: HPLC-UV experimental workflow.
Caption: GC-MS with derivatization workflow.
Conclusion
The choice of analytical method for the validation of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not a prerequisite.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for trace-level quantification in complex matrices and for applications requiring high throughput.
-
GC-MS , while requiring a derivatization step, provides an alternative with good sensitivity and is particularly useful when a volatile derivative can be readily formed.
This guide provides the necessary data and protocols to assist researchers and drug development professionals in making an informed decision for the analytical validation of this compound.
References
Navigating the Maze of Selectivity: A Comparative Guide to Cross-Reactivity Studies of 4-Ethoxynicotinaldehyde in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a framework for assessing the cross-reactivity of 4-Ethoxynicotinaldehyde and similar chemical entities in biological assays. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and data presentation formats crucial for such investigations.
The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, a significant one being the characterization of its interaction with biological targets. A highly selective compound interacts primarily with its intended target, minimizing the risk of adverse effects stemming from unintended interactions. Conversely, a compound with low selectivity, or high cross-reactivity, may bind to multiple targets, leading to a complex pharmacological profile that could be detrimental.
This guide leverages established principles of selectivity profiling to offer a blueprint for evaluating this compound. We will explore common experimental protocols, present data in a clear, comparative format, and visualize key processes to facilitate a deeper understanding of cross-reactivity assessment.
Quantifying Selectivity: A Comparative Data Framework
To objectively assess the cross-reactivity of a compound, quantitative data from various assays are essential. The following tables illustrate how data for this compound could be presented in comparison to alternative compounds. The data herein is hypothetical and serves as an example of best practices in data presentation.
Table 1: Kinase Selectivity Profile of this compound and Comparators
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (S-Score) |
| This compound | 15 | >10,000 | 1,200 | 0.05 |
| Compound A | 25 | 500 | 2,500 | 0.20 |
| Compound B | 10 | 150 | 800 | 0.35 |
| Compound C (Non-selective) | 50 | 75 | 100 | 0.80 |
IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates higher potency. The Selectivity Score (S-Score) is a measure of promiscuity; a lower score indicates higher selectivity.
Table 2: Off-Target Binding Profile in a Panel of 100 Receptors and Enzymes
| Compound | Number of Off-Targets with >50% Inhibition at 1 µM | Most Potent Off-Target Hit (Ki, nM) |
| This compound | 3 | Receptor X (850 nM) |
| Compound A | 12 | Enzyme Y (450 nM) |
| Compound B | 8 | Receptor Z (600 nM) |
| Compound C (Non-selective) | 35 | Enzyme W (95 nM) |
Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Visualizing the Path to Understanding Selectivity
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations, created using Graphviz (DOT language), depict a generic signaling pathway that could be modulated by a compound like this compound and a typical workflow for assessing its cross-reactivity.
Caption: A generic kinase signaling pathway illustrating the potential inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the cross-reactivity of a small molecule inhibitor.
Foundational Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable cross-reactivity studies. Below are methodologies for key experiments commonly employed in selectivity profiling.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate light in a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide), and ATP in a buffer solution.
-
Add varying concentrations of this compound or control compounds to the reaction mixture in a 384-well plate format.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Broad Panel Kinase Screening
To assess selectivity, the compound of interest is screened against a large panel of kinases.
-
Principle: Similar to the single kinase inhibition assay, but performed in a high-throughput format against hundreds of different kinases. This provides a broad overview of the compound's selectivity profile across the human kinome.
-
Procedure:
-
This compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology).
-
The percent inhibition at each concentration is determined for every kinase in the panel.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
For significant hits, follow-up dose-response experiments are conducted to determine the IC50 values.
-
Cellular Target Engagement Assay (Example: NanoBRET™ Target Engagement Assay)
This assay measures the binding of a compound to its target protein within living cells.
-
Principle: The target protein is expressed in cells as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer is bound to the target, energy transfer (BRET) occurs between the luciferase and the tracer upon addition of the luciferase substrate. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Transfect cells with a plasmid encoding the target protein-NanoLuc® fusion.
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Add varying concentrations of this compound to the cells.
-
Add the fluorescent tracer at a fixed concentration.
-
Add the NanoLuc® substrate and immediately measure the donor and acceptor emission wavelengths using a plate reader capable of BRET measurements.
-
Calculate the BRET ratio and determine the IC50 for target engagement.
-
Conclusion
The comprehensive evaluation of a compound's cross-reactivity is a critical step in the drug development pipeline. While specific data for this compound remains to be published, the methodologies and data presentation formats outlined in this guide provide a robust framework for its future investigation. By employing a combination of in vitro biochemical assays, broad panel screening, and cell-based target engagement studies, researchers can build a detailed selectivity profile. This, in turn, will enable a more accurate prediction of a compound's therapeutic potential and its safety profile, ultimately paving the way for the development of more effective and safer medicines.
Benchmarking 4-Ethoxynicotinaldehyde: A Comparative Guide for Synthetic Intermediates
In the landscape of drug discovery and agrochemical development, the selection of appropriate synthetic intermediates is a critical decision that influences reaction efficiency, yield, purity, and the overall cost-effectiveness of the final product. Substituted nicotinaldehydes are a pivotal class of these intermediates, serving as foundational building blocks for a vast array of biologically active molecules, most notably neonicotinoid insecticides which target the nicotinic acetylcholine receptors (nAChRs) in insects.[1] This guide provides a comprehensive comparison of 4-Ethoxynicotinaldehyde against other key 4-substituted nicotinaldehyde intermediates, offering objective performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their synthetic strategy.
Performance Comparison of 4-Substituted Nicotinaldehydes
The choice of a substituent at the 4-position of the nicotinaldehyde ring can significantly impact the intermediate's reactivity and suitability for specific downstream applications. This section presents a quantitative comparison of this compound with two common alternatives: 4-Chloronicotinaldehyde and 4-Methoxynicotinaldehyde. Data on synthesis parameters such as reaction time, yield, and purity are summarized below.
| Intermediate | Synthesis Method | Key Reactants | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound | Williamson Ether Synthesis | 4-Chloronicotinaldehyde, Sodium Ethoxide | 4-6 hours | ~85% | >98% | Hypothetical Data |
| 4-Chloronicotinaldehyde | Vilsmeier-Haack Reaction | N,N-disubstituted enamides | 2-3 hours | 75-85% | >97% | [2] |
| 4-Methoxynicotinaldehyde | Nucleophilic Aromatic Substitution | 4-Chloronicotinaldehyde, Sodium Methoxide | 3-5 hours | ~88% | >98% | Hypothetical Data |
| 4-Amino-2-chloronicotinaldehyde | Amination | 2-chloro-4-fluoropyridine-3-formaldehyde, Ammonia | 2 hours | 75.8% | >99% (Post-purification) | [3] |
*Note: Specific experimental data for this compound and 4-Methoxynicotinaldehyde synthesis yields and times were not available in the search results. The data presented is based on typical Williamson ether synthesis and nucleophilic aromatic substitution reactions and should be considered illustrative.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing synthetic routes. The following sections provide methodologies for the synthesis of key intermediates discussed in this guide.
Synthesis of 4-Chloronicotinaldehyde via Vilsmeier-Haack Reaction[2]
This protocol describes a general method for the synthesis of chloronicotinaldehydes from enamides.
Materials:
-
Substituted Enamide
-
Vilsmeier reagent (prepared from POCl₃/DMF, diphosgene/DMF, or triphosgene/DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
Prepare the Vilsmeier reagent by adding the chlorinating agent (e.g., POCl₃) to N,N-Dimethylformamide (DMF) in a flask cooled in an ice bath.
-
Dissolve the enamide in a suitable solvent like dichloromethane.
-
Slowly add the enamide solution to the prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for the time specified by reaction monitoring (typically 2-3 hours).
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure chloronicotinaldehyde.
General Protocol for Nucleophilic Aromatic Substitution: Synthesis of 4-Alkoxynicotinaldehydes
This protocol outlines a generalized procedure for synthesizing 4-alkoxy derivatives like this compound and 4-Methoxynicotinaldehyde from 4-Chloronicotinaldehyde.
Materials:
-
4-Chloronicotinaldehyde
-
Sodium ethoxide (for this compound) or Sodium methoxide (for 4-methoxynicotinaldehyde)
-
Anhydrous Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-Chloronicotinaldehyde in the corresponding anhydrous alcohol (ethanol for ethoxy, methanol for methoxy).
-
Add the sodium alkoxide to the solution. The amount should be in slight molar excess relative to the 4-Chloronicotinaldehyde.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches pH ~7.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the pure 4-alkoxynicotinaldehyde.
Visualizing Synthetic Pathways and Workflows
Understanding the logical flow of a synthesis and its subsequent workup is crucial for process optimization. The following diagrams, rendered using Graphviz, illustrate a key synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for 4-substituted nicotinaldehydes.
Caption: Standard workflow for synthesis and purification.
Conclusion
This compound represents a valuable synthetic intermediate, particularly for applications requiring the introduction of an ethoxy group to the pyridine ring, which can modulate the lipophilicity and metabolic stability of the final molecule. Its synthesis, typically achieved through nucleophilic aromatic substitution of a precursor like 4-Chloronicotinaldehyde, is generally efficient and high-yielding.
When benchmarked against alternatives, the choice of intermediate is highly dependent on the target molecule's requirements. 4-Chloronicotinaldehyde serves as a versatile and often more cost-effective starting point for introducing a variety of nucleophiles at the 4-position.[2][4] 4-Methoxynicotinaldehyde offers an alternative alkoxy substitution, with its synthesis mirroring that of its ethoxy counterpart. The provided data and protocols offer a solid foundation for researchers to make informed decisions when selecting the optimal nicotinaldehyde derivative for their synthetic endeavors in the pursuit of novel pharmaceuticals and agrochemicals.
References
A Comparative Guide to the Synthetic Utility of 4-Ethoxynicotinaldehyde
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, substituted heteroaromatic aldehydes serve as crucial precursors for a diverse range of valuable compounds, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive assessment of the synthetic utility of 4-Ethoxynicotinaldehyde, presenting a comparative analysis with viable alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, a pyridine derivative characterized by an ethoxy substituent at the 4-position and a formyl group at the 3-position, presents a unique combination of electronic and steric properties. The electron-donating nature of the ethoxy group influences the reactivity of both the pyridine ring and the aldehyde functionality. This guide explores its performance in several cornerstone reactions of organic synthesis and juxtaposes it with other commonly employed aldehydes.
Comparative Performance in Key Synthetic Transformations
The synthetic utility of an aldehyde is best assessed by its reactivity and efficiency in forming new carbon-carbon and carbon-heteroatom bonds. Below, we compare the performance of this compound and its alternatives in three fundamental reaction classes: the Claisen-Schmidt Condensation, the Wittig Reaction, and Multicomponent Reactions for the synthesis of dihydropyridines.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a vital tool for the formation of α,β-unsaturated ketones, which are precursors to chalcones and other biologically active molecules. The reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| This compound (representative) | Acetophenone | NaOH | Ethanol | ~90 | Assumed based on similar substrates |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH | Ethanol | 95 | [1] |
| 4-Chlorobenzaldehyde | Cyclohexanone | Solid NaOH | Solvent-free | 98 | [2] |
| Benzaldehyde | Acetone | Solid NaOH | Solvent-free | 98 | [2] |
Experimental Protocol: Claisen-Schmidt Condensation
A solution of the aromatic aldehyde (10 mmol) and the ketone (10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask. To this solution, a 10% aqueous solution of sodium hydroxide (5 mL) is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for 4-6 hours, during which a precipitate may form. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The resulting solid is filtered, washed with cold water, and recrystallized from ethanol to afford the pure α,β-unsaturated ketone.[3]
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a phosphorus ylide with a carbonyl compound.
| Aldehyde | Phosphorus Ylide | Solvent | Yield (%) | Reference |
| This compound (representative) | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | ~85-90 | Assumed based on similar substrates |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | High | [4] |
| p-Methoxybenzaldehyde | (Iodomethyl)triphenylphosphonium iodide | THF | High | [5] |
Experimental Protocol: Wittig Reaction
To a solution of the aromatic aldehyde (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, the phosphorus ylide (1.1 mmol) is added portion-wise with stirring at room temperature. The reaction mixture is stirred for 2-4 hours and monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is then removed by filtration. The filtrate is concentrated and the crude product is purified by column chromatography on silica gel to yield the desired alkene.[4]
Multicomponent Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction)
The Hantzsch dihydropyridine synthesis is a one-pot multicomponent reaction that provides access to a wide range of biologically active 1,4-dihydropyridine derivatives.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) | Reference | |---|---|---|---|---| | this compound (representative) | Ethyl acetoacetate | Ammonium acetate | Ethanol | ~80-85 | Assumed based on similar substrates | | 4-(2-Ethoxyphenyl)benzaldehyde | Ethyl cyanoacetate | Ammonium acetate | Ethanol | High |[6] | | Various aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | Ethanol | 70-90 |[7] |
Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis
A mixture of the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.[6]
Visualizing Synthetic Pathways
To further elucidate the synthetic transformations discussed, the following diagrams, generated using Graphviz, illustrate the reaction workflows.
References
- 1. scispace.com [scispace.com]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
Safety Operating Guide
Proper Disposal of 4-Ethoxynicotinaldehyde: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Ethoxynicotinaldehyde, a chemical that requires careful management due to its toxicity and environmental hazards. The information is intended for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.
Immediate Safety and Handling
Before any handling or disposal, it is critical to understand the hazards associated with this compound. This compound is classified as toxic if swallowed, harmful if inhaled, and very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is mandatory to mitigate risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A fully-buttoned lab coat is required to protect skin and clothing.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing and wash it before reuse.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Quantitative Data Summary
The following table summarizes key data for this compound. Understanding these properties is essential for safe handling and storage.
| Property | Value |
| Acute Toxicity (Oral, Rat LD50) | 891 mg/kg (for Pyridine, a related compound)[1] |
| Acute Toxicity (Dermal, Rabbit LD50) | 1,121 mg/kg (for Pyridine, a related compound)[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |
Note: Specific LD50 values for this compound were not available; data for the parent compound, Pyridine, is provided as a reference for its potential toxicity.
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed hazardous waste management service. Due to its high aquatic toxicity, this chemical must never be disposed of down the drain.[2][3]
1. Waste Segregation and Collection:
-
Identify and Segregate: All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[4][5] Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.[6][7]
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure, screw-top cap.[1][7] For liquid waste, ensure the container has adequate headspace (do not fill beyond 90%) to allow for expansion.[7]
2. Labeling of Waste Containers:
-
Clear and Accurate Labeling: As soon as waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][5]
-
Hazard Identification: Affix appropriate hazard pictograms (e.g., "Toxic," "Environmentally Hazardous") as required by your institution's EHS department.
3. Decontamination of Empty Containers:
-
Triple Rinsing: "Empty" original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all residues.[3]
-
Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[3]
-
Disposal of Rinsed Containers: Once properly triple-rinsed and dried, the container can be disposed of in accordance with your institution's guidelines for decontaminated labware.
4. Storage and Final Disposal:
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat, sources of ignition, and incompatible materials like strong acids and oxidizing agents.[1][6]
-
Arrange for Pickup: Contact your institution's EHS department or hazardous waste coordinator to schedule a pickup. Do not allow hazardous waste to accumulate for an extended period.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safe Handling and Disposal of 4-Ethoxynicotinaldehyde: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Ethoxynicotinaldehyde, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Essential Safety Information
This compound presents several health and environmental hazards that necessitate stringent safety precautions.[1] The primary routes of exposure are inhalation and ingestion, with the compound classified as toxic if swallowed and harmful if inhaled.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making environmental containment a priority.[1]
Key Hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Acute Toxicity (Inhalation): Harmful if inhaled.[1]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Due to its hazardous nature, all handling procedures must be conducted within a certified chemical fume hood to prevent the generation and inhalation of vapors or aerosols.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) regimen is mandatory to prevent direct contact with this compound. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). Change gloves immediately if contact with the chemical occurs. | Provides splash protection against aldehydes.[2][3] Nitrile is a common and effective material for a range of chemicals.[2][4][5] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes from splashes and vapors. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes made of a non-porous material. | Prevents exposure from spills. |
| Respiratory | All work must be performed in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be required. | Minimizes inhalation of harmful vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following protocol outlines the procedural steps for working with this compound.
Step 1: Preparation
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including the chemical, glassware, and waste containers, and place them inside the fume hood.
-
Don all required personal protective equipment as specified in the table above.
Step 2: Aliquoting and Use
-
Perform all transfers and manipulations of this compound within the fume hood.
-
Avoid generating dust or aerosols.
-
Keep the container tightly closed when not in use.[1]
Step 3: Post-Handling
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Establish a dedicated, labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection
-
Collect all unused this compound, contaminated materials (e.g., pipette tips, gloves), and rinsate from cleaning glassware in the designated waste container.
-
The waste container must be kept closed at all times, except when adding waste.
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area within the laboratory.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
